molecular formula C9H10FN B1661471 2-Fluoro-2-phenylcyclopropan-1-amine CAS No. 914221-39-9

2-Fluoro-2-phenylcyclopropan-1-amine

Cat. No.: B1661471
CAS No.: 914221-39-9
M. Wt: 151.18
InChI Key: UJTQURLMCYMANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) is a fluorinated cyclopropylamine derivative of high interest in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules investigated as a new class of sigma receptor ligands, with studies focusing on their affinity towards the σ1 and σ2 receptor subtypes . Sigma receptors are implicated in a variety of central nervous system (CNS) functions and have emerged as promising therapeutic targets for disorders such as depression, anxiety, and cognitive impairments . The strategic incorporation of fluorine at the cyclopropane ring is a common modification in drug design, often aimed at modulating the compound's bioavailability, metabolic stability, and binding affinity. Researchers are exploring the potential of this and related fluorinated arylcyclopropylamines for their multi-target mechanisms, which may include synergistic activity between sigma receptor affinity and inhibition of enzymes like monoamine oxidases (MAOs) . This makes it a valuable chemical tool for probing neurobiological pathways and developing novel therapeutic agents for psychiatric and neurodegenerative conditions. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

914221-39-9

Molecular Formula

C9H10FN

Molecular Weight

151.18

IUPAC Name

2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2

InChI Key

UJTQURLMCYMANH-UHFFFAOYSA-N

SMILES

C1C(C1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Synonyms

2-fluoro-2-phenylcyclopropylamine

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-2-phenylcyclopropan-1-amine CAS number 914221-39-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-2-phenylcyclopropan-1-amine (CAS: 914221-39-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1][2] When combined with conformationally constrained scaffolds like the cyclopropane ring, the potential for therapeutic innovation is magnified.[3][4] This guide focuses on 2-Fluoro-2-phenylcyclopropan-1-amine (CAS No. 914221-39-9), a prototypical example of this synergy. As a fluorinated analog of the classic monoamine oxidase inhibitor tranylcypromine, this molecule serves as a versatile building block and a pharmacologically active agent, offering a rich platform for exploring structure-activity relationships and developing novel therapeutics.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-2-phenylcyclopropan-1-amine is a synthetic organic compound that merges the rigid cyclopropane backbone with a phenyl ring and a primary amine, distinguished by the presence of a fluorine atom geminal to the phenyl group. This single atomic substitution dramatically alters its electronic properties and biological target profile compared to its non-fluorinated parent, tranylcypromine.

PropertyValueSource
CAS Number 914221-39-9[5]
Molecular Formula C₉H₁₀FN[5]
Molecular Weight 151.18 g/mol [5]
SMILES NC1C(C2=CC=CC=C2)(F)C1[5]
Purity Typically ≥97% (Varies by supplier)[6]
Storage Store at room temperature, keep dry and cool.[6]
Stereoisomerism: The Key to Biological Selectivity

The structure of 2-fluoro-2-phenylcyclopropan-1-amine possesses two stereocenters, leading to the existence of four stereoisomers. The relationship between the amine and phenyl groups can be cis or trans, and each of these diastereomers exists as a pair of enantiomers.

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_1R2R (1R,2R)-enantiomer trans_1S2S (1S,2S)-enantiomer trans_1R2R->trans_1S2S Enantiomers1 Enantiomers cis_1R2S (1R,2S)-enantiomer cis_1S2R (1S,2R)-enantiomer cis_1R2S->cis_1S2R Enantiomers2 Enantiomers Molecule 2-Fluoro-2-phenylcyclopropan-1-amine Molecule->trans_1R2R trans Molecule->cis_1R2S cis Diastereomers Diastereomers

Caption: Stereoisomers of 2-Fluoro-2-phenylcyclopropan-1-amine.

This stereochemical diversity is not merely a structural curiosity; it is fundamental to the molecule's biological activity. Different stereoisomers exhibit markedly different potencies and selectivities for biological targets such as monoamine oxidases and sigma receptors.[7][8] For instance, the trans-isomers are generally more potent inhibitors of MAO-A than their cis counterparts.[7]

Synthetic Strategies and Methodologies

The synthesis of fluorinated cyclopropanes is a field of active research.[3] A robust and common pathway to 2-fluoro-2-phenylcyclopropan-1-amine and its derivatives involves a multi-step sequence starting from a substituted benzaldehyde. This approach allows for modular variation of the aromatic ring.

General Synthetic Workflow

A representative synthesis involves the construction of a vinyl fluoride intermediate followed by a metal-catalyzed cyclopropanation.[9]

Synthesis_Workflow A Substituted Benzaldehyde B Wittig Reaction (e.g., with MePh₃PBr) A->B C Styrene Derivative B->C D Bromofluorination (e.g., NBS, Et₃N·3HF) C->D E Vinyl Bromofluoride D->E F Elimination of HBr E->F G Aromatic Vinyl Fluoride F->G H [2+1] Cycloaddition (e.g., Ethyl Diazoacetate, Cu(acac)₂) G->H I Fluorinated Cyclopropanecarboxylate (cis/trans mixture) H->I J Ester Hydrolysis I->J K Carboxylic Acid J->K L Curtius Rearrangement (or similar amination) K->L M 2-Fluoro-2-phenylcyclopropan-1-amine L->M

Caption: General synthetic workflow for 2-fluoro-2-phenylcyclopropan-1-amine.

Detailed Experimental Protocol (Representative)

The following protocol is a synthesized representation based on methodologies described for similar structures.[9][10]

Step 1: Synthesis of the Aromatic Vinyl Fluoride (from Benzaldehyde)

  • Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base (e.g., n-BuLi) at 0 °C. Stir for 1 hour, then add benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. The organic layers are dried and concentrated to yield the styrene derivative.

  • Bromofluorination: Dissolve the styrene derivative in DCM. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). Stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Elimination: Add a base (e.g., DBU) to the reaction mixture to induce the elimination of HBr, yielding the vinyl fluoride. Purify by column chromatography.

Step 2: Cyclopropanation

  • Dissolve the purified aromatic vinyl fluoride in a suitable solvent like dichloromethane.

  • Add a copper catalyst, such as copper(II) acetylacetonate (Cu(acac)₂).

  • Slowly add ethyl diazoacetate (EDA) via syringe pump at a controlled temperature (e.g., 40 °C). Caution: Diazo compounds are potentially explosive and should be handled with care.

  • After the addition is complete, stir the reaction until completion. The resulting product is a mixture of cis and trans diastereomers of the ethyl 2-fluoro-2-phenylcyclopropanecarboxylate.

Step 3: Conversion to the Primary Amine

  • Hydrolysis: Hydrolyze the ester mixture using aqueous NaOH or LiOH in a THF/methanol solvent system to obtain the corresponding carboxylic acids.

  • Amine Formation (via Curtius Rearrangement):

    • Activate the carboxylic acid by converting it to an acid chloride (using oxalyl chloride or SOCl₂) or an acyl azide.

    • For the Curtius rearrangement, the acyl azide is heated in an inert solvent (e.g., toluene), where it rearranges to an isocyanate with loss of N₂ gas.

    • Hydrolyze the isocyanate with aqueous acid to yield the final primary amine, 2-fluoro-2-phenylcyclopropan-1-amine, typically as a salt.

  • Purification and Separation: The final product is a mixture of diastereomers, which can be separated by column chromatography or fractional crystallization. Enantiomeric resolution often requires chiral HPLC.

Spectroscopic Characterization

Unambiguous identification of 2-fluoro-2-phenylcyclopropan-1-amine and its isomers requires a combination of spectroscopic techniques. The fluorine atom provides a unique handle, particularly in NMR spectroscopy.

TechniqueExpected Characteristics
¹H NMR Complex multiplets for the cyclopropyl protons (δ 1.0-3.0 ppm), split by both H-H and H-F coupling. Aromatic protons appear in the δ 7.0-7.5 ppm region. The N-H protons of the primary amine appear as a broad signal, which disappears upon D₂O exchange.[11]
¹³C NMR Cyclopropyl carbons appear at high field. The carbon bonded to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-300 Hz). Aromatic carbons appear in the δ 120-140 ppm range.
¹⁹F NMR A single resonance whose chemical shift and coupling constants provide information about the stereochemistry.
Mass Spec. The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) corresponding to the molecular weight (151.18).
IR Spec. A characteristic pair of N-H stretching bands for the primary amine will be observed in the 3300-3500 cm⁻¹ region.[11]

Pharmacological Significance and Applications

The introduction of fluorine into the tranylcypromine scaffold fundamentally alters its pharmacological profile, opening up new avenues for therapeutic applications.

Monoamine Oxidase (MAO) Inhibition

The most well-documented activity of this compound class is the inhibition of monoamine oxidases, enzymes critical for the metabolism of neurotransmitters.

  • Shift in Selectivity: While tranylcypromine is a selective MAO-B inhibitor, fluorination at the 2-position of the cyclopropane ring reverses this selectivity. Both (E)- and (Z)-diastereomers of 2-fluoro-1-phenylcyclopropylamines are potent and selective irreversible inhibitors of MAO-A.[12][13]

  • Mechanism of Action: Like tranylcypromine, these compounds are mechanism-based inactivators. The enzyme oxidizes the amine, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the FAD cofactor, irreversibly inactivating the enzyme.

  • Structure-Activity Relationships (SAR):

    • trans-isomers are generally more potent MAO-A inhibitors than cis-isomers.[7]

    • Electron-withdrawing substituents on the para-position of the phenyl ring tend to increase the potency of MAO-A inhibition for the trans-series.[7]

    • In contrast, phenyl ring substitution has little effect on MAO-B inhibition in the trans-series.[7]

MAO_Inhibition A 2-Fluoro-2-phenyl- cyclopropan-1-amine C Single Electron Transfer (Oxidation) A->C Enters B MAO-A Active Site (with FAD cofactor) B->C Catalyzes D Aminyl Radical Cation C->D E Cyclopropane Ring Opening D->E F Reactive Carbon Radical E->F G Covalent Adduct Formation with FAD F->G Attacks FAD H Irreversibly Inactivated MAO-A G->H

Caption: Proposed mechanism of irreversible MAO-A inhibition.

Sigma (σ) Receptor Ligands

More recently, stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a novel class of sigma (σ) receptor ligands.[8] These receptors are implicated in various CNS disorders and cancer.

  • Subtype Selectivity: The stereochemistry and substitution pattern dictate the selectivity for σ₁ versus σ₂ subtypes.

  • High Potency: For example, trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was found to be the most potent σ₁ receptor ligand in one study, with a Ki value of 4.8 nM.[8] In contrast, a cis-isomer with a trifluoromethylphenyl group was the most potent σ₂ ligand.[8]

Other Potential Applications

The fluorinated cyclopropylamine scaffold is a privileged structure with potential applications beyond MAO and sigma receptors.

  • LSD1 Inhibition: The parent compound, tranylcypromine, is a known inactivator of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[14] Derivatives of cyclopropylamine are actively being explored as more selective LSD1 inhibitors for cancer therapy.[15]

  • 5-HT₂C Receptor Agonists: The strategic incorporation of fluorine into cyclopropane rings is being used to design potent and selective serotonin 5-HT₂C receptor agonists.[9] Fluorination can block sites of metabolism and increase brain penetration, which are crucial properties for CNS drugs.[9]

Safety, Handling, and Storage

As with any laboratory chemical, 2-fluoro-2-phenylcyclopropan-1-amine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion and Future Directions

2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) represents more than just a single chemical entity; it is a gateway to a rich chemical space with significant therapeutic potential. The strategic placement of a single fluorine atom dramatically reshapes the pharmacological profile of the parent cyclopropylamine scaffold, shifting its primary target from MAO-B to MAO-A and enabling potent interactions with other targets like sigma receptors.

The future of this scaffold lies in the detailed exploration of its stereoisomers and the systematic variation of substituents on the phenyl ring. This will undoubtedly lead to the discovery of more potent and highly selective ligands for a range of biological targets, from CNS receptors to epigenetic modulators. As synthetic methods for creating fluorinated building blocks become more sophisticated, the accessibility and utility of compounds like 2-fluoro-2-phenylcyclopropan-1-amine will only continue to grow, solidifying the role of fluorinated cyclopropanes as a cornerstone of modern drug discovery.

References

  • Osikowska, B. et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2445-2452. Available at: [Link]

  • Inaba, K. et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(15), 7359-7367. Available at: [Link]

  • Li, Y. et al. (2019). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available at: [Link]

  • Schepmann, D. et al. (2020). Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & Medicinal Chemistry, 28(22), 115726. Available at: [Link]

  • GlaxoSmithKline (2012). Cyclopropylamines as lsd1 inhibitors. Google Patents, WO2012135113A2.
  • Wang, C. et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(17), 9345-9362. Available at: [Link]

  • Yoshida, S. et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Available at: [Link]

  • Al-Trawneh, S. A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. Available at: [Link]

  • Mondal, T. et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 13(40), 28249-28260. Available at: [Link]

  • O'Hagan, D. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 214, 3-13. Available at: [Link]

  • Kaiser, C. et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents, US4016204A.
  • Schmidt, D. M. et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. Available at: [Link]

  • LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

Sources

Technical Monograph: (1R,2S)-2-Fluoro-2-phenylcyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

The compound (1R,2S)-2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride represents a critical evolution in the pharmacophore design of mechanism-based amine oxidase inhibitors. Structurally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA), this specific fluorinated analog incorporates a fluorine atom at the benzylic (C2) position.

This structural modification serves two primary medicinal chemistry objectives:

  • Electronic Modulation: The high electronegativity of the fluorine atom (

    
    ) alters the pKa of the adjacent amine and the redox potential of the cyclopropane ring, shifting selectivity profiles away from MAO-A/B and towards Lysine Specific Demethylase 1 (LSD1/KDM1A) .
    
  • Metabolic Stability: Substitution at the benzylic position blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for tranylcypromine derivatives.

Physicochemical Characterization
PropertySpecificationClinical Relevance
IUPAC Name (1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine HClPrecise stereochemistry is required for enzyme pocket fit.
Molecular Formula C

H

FN

HCl
Salt form ensures water solubility for dosing.
Molecular Weight 151.18 (Free Base) / 187.64 (Salt)Low MW fragment, ideal for CNS penetration (if required).
Chiral Centers C1 (R), C2 (S)The (1R,2S) configuration places the amine and phenyl groups in a cis or trans relationship depending on priority assignment, but spatially they are critical for FAD approach.
Solubility High in H

O, MeOH; Low in Et

O
Hygroscopic solid; requires desiccated storage.

Synthetic Architecture

The synthesis of gem-fluoro-phenyl cyclopropanes is synthetically demanding due to the quaternary center at C2 and the necessity for strict diastereocontrol. The most robust route for research-grade scale-up involves a Carbenoid Addition-Curtius Rearrangement sequence.

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:

  • 
    -Fluorostyrene:  Provides the C2-F-Phenyl motif.
    
  • Ethyl Diazoacetate: Provides the C1 carbon and the carboxylate handle.

  • Diphenylphosphoryl azide (DPPA): Facilitates the stereoretentive conversion of the acid to the amine.

Synthetic Workflow Diagram

The following diagram illustrates the critical path from raw materials to the enantiopure salt.

SynthesisWorkflow Start α-Fluorostyrene Intermediate1 Ethyl 2-fluoro-2-phenyl- cyclopropane-1-carboxylate Start->Intermediate1 Cyclopropanation Reagent1 Ethyl Diazoacetate Rh2(OAc)4 Cat. Reagent1->Intermediate1 Resolution Enzymatic Resolution (Esterase) Intermediate1->Resolution Chiral Separation Intermediate2 (1R,2S)-Carboxylic Acid Resolution->Intermediate2 Hydrolysis Curtius Curtius Rearrangement (DPPA, tBuOH) Intermediate2->Curtius Stereoretentive BocAmine N-Boc Protected Amine Curtius->BocAmine Deprotection HCl / Dioxane BocAmine->Deprotection Final (1R,2S)-2-Fluoro-2-phenyl cyclopropan-1-amine HCl Deprotection->Final

Caption: Chemo-enzymatic route for the asymmetric synthesis of (1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine HCl.

Detailed Experimental Protocols

Step 1: Rhodium-Catalyzed Cyclopropanation

Objective: Construct the fluorinated cyclopropane ring.

  • Reagents:

    
    -Fluorostyrene (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh
    
    
    
    (OAc)
    
    
    (0.5 mol%).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve

      
      -fluorostyrene and Rh catalyst in DCM under Argon.
      
    • Add Ethyl diazoacetate slowly via syringe pump over 4 hours (to minimize dimerization).

    • Stir at room temperature for 12 hours.

    • Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the racemic ester mixture.

Step 2: Chiral Resolution & Hydrolysis

Objective: Isolate the (1R,2S) absolute configuration.

Note: While chiral HPLC is an option, enzymatic resolution is preferred for scale.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B.

  • Buffer: Phosphate buffer (pH 7.2) / Acetone cosolvent.

  • Procedure:

    • Suspend racemic ester in buffer/acetone. Add enzyme.

    • Monitor pH and maintain at 7.2 using 1N NaOH (pH-stat).

    • Stop reaction at 50% conversion.

    • Separation: Extract the unreacted ester (one enantiomer) with ether. Acidify the aqueous layer to pH 2 and extract the hydrolyzed acid (enriched in the desired enantiomer).

    • Validation: Confirm stereochemistry via optical rotation comparison to literature standards or X-ray crystallography of a derivative.

Step 3: Curtius Rearrangement to Amine Salt

Objective: Convert carboxylate to amine with retention of stereochemistry.

  • Reagents: (1R,2S)-Acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (excess).

  • Procedure:

    • Dissolve acid in dry Toluene. Add TEA and DPPA.

    • Heat to 80°C for 2 hours (evolution of N

      
       gas indicates isocyanate formation).
      
    • Add excess tert-butanol and reflux for 12 hours to trap isocyanate as the N-Boc carbamate.

    • Deprotection: Dissolve crude Boc-amine in 4M HCl in Dioxane. Stir for 1 hour.

    • Isolation: Precipitate the salt with cold Diethyl Ether. Filter and dry under high vacuum.

Pharmacological Mechanism: LSD1 Inactivation[1]

The potency of (1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine relies on its ability to act as a suicide substrate for LSD1. Unlike reversible inhibitors, this molecule covalently modifies the enzyme's cofactor.

Mechanism of Action (MoA) Logic
  • Recognition: The amine binds in the substrate channel of LSD1, mimicking the methylated lysine tail of Histone H3.

  • Oxidation: The FAD cofactor accepts a hydride (or performs SET), oxidizing the amine C-N bond.

  • Ring Opening: The cyclopropyl ring, under strain and radical/cationic conditions, undergoes rapid ring opening.

  • Adduct Formation: The reactive intermediate forms a covalent bond with the N5 or C4a position of the reduced FAD, permanently disabling the demethylase.

Pathway Visualization

MoA LSD1 LSD1 Active Site (FAD Cofactor) Complex Michaelis Complex [E-S] LSD1->Complex Inhibitor (1R,2S)-Inhibitor (Substrate Mimic) Inhibitor->Complex Oxidation Amine Oxidation (Single Electron Transfer) Complex->Oxidation Catalysis Initiated Radical Radical Intermediate (Ring Opening) Oxidation->Radical Cyclopropane Strain Release Adduct Covalent FAD-Inhibitor Adduct (Irreversible Inactivation) Radical->Adduct Alkylation of FAD N5

Caption: Mechanism-based inactivation of LSD1 by cyclopropylamine radical intermediates.

Analytical Validation Standards

To ensure data integrity (Trustworthiness), the following specifications must be met before biological testing.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak IA or IC)> 99.0% ee (Enantiomeric Excess)
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic multiplets for cyclopropane protons (1.0 - 2.5 ppm) and Phenyl group.
Fluorine Content 19F-NMRSingle peak (approx -140 to -160 ppm depending on reference).
Salt Stoichiometry Elemental Analysis (CHN) or Ion ChromatographyChloride content consistent with mono-HCl salt (approx 18.9%).
Storage & Handling
  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a sealed vial with desiccant.

  • Stability: Stable in solid state for >12 months. In solution (DMSO/Water), use within 24 hours to prevent slow hydrolysis or oxidation.

References

  • Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[2][1] Biochemistry. Link

  • Mimasu, S., et al. (2010). Structure-Activity Relationships of Phenylcyclopropylamine Derivatives as LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007).[3] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[2][1] Biochemistry. Link

  • Ogasawara, D., et al. (2013). Lysine-Specific Demethylase 1-Selective Inactivators: Protein-Targeted Drug Design based on Mechanism-Based Inhibition. Angewandte Chemie International Edition. Link

  • CN103435523A (Patent). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents. Link

Sources

Thermodynamic Stability of Vicinal Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermodynamic and stereochemical behavior of vicinal (1,2-) fluorinated cyclopropanes, a structural motif increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.

Key Takeaway: Unlike acyclic 1,2-difluoroalkanes, which often favor the gauche (cis-like) conformation due to the "fluorine gauche effect," vicinal 1,2-difluorocyclopropanes exhibit a distinct thermodynamic preference for the trans isomer. This inversion is driven by the rigid geometric constraints of the cyclopropane ring, where the cis isomer forces fluorine atoms into a high-energy syn-eclipsed conformation, resulting in dipole-dipole repulsion that overwhelms stabilizing hyperconjugative effects.

Theoretical Framework: The Stability Inversion

To effectively design fluorinated drugs, one must understand why the "fluorine effect" behaves differently in cyclic versus acyclic systems.

The Acyclic Baseline: The Gauche Effect

In acyclic systems like 1,2-difluoroethane, the gauche conformer (dihedral angle


) is more stable than the anti conformer (

) by approximately 0.6–0.9 kcal/mol. This is the Fluorine Gauche Effect , primarily driven by hyperconjugation: the donation of electron density from the

bonding orbital into the low-lying

antibonding orbital.[1][2]
The Cyclic Anomaly: Repulsion Dominates

In 1,2-difluorocyclopropane, the ring rigidity imposes severe geometric constraints:

  • Cis-isomer: The dihedral angle is fixed at

    
     (syn-periplanar). This maximizes dipole-dipole repulsion between the two electronegative fluorine atoms and creates significant van der Waals strain.
    
  • Trans-isomer: The dihedral angle is fixed at

    
    . This spatial separation significantly reduces dipolar repulsion.
    

While the stabilizing


 interaction still exists in the cis isomer, it is insufficient to overcome the destabilizing Coulombic repulsion. Consequently, the trans isomer is thermodynamically more stable by approximately 2.8 kcal/mol (11.7 kJ/mol) .
Visualization of Stability Landscape

StabilityLandscape cluster_acyclic Acyclic (1,2-Difluoroethane) cluster_cyclic Cyclic (1,2-Difluorocyclopropane) EthaneGauche Gauche Conformer (More Stable) σ(C-H) → σ*(C-F) overlap EthaneAnti Anti Conformer (Less Stable) EthaneAnti->EthaneGauche Hyperconjugation Dominates CycloCis Cis Isomer (Less Stable) High Dipole Repulsion CycloTrans Trans Isomer (More Stable) Reduced Repulsion CycloCis->CycloTrans Dipole Repulsion Dominates

Figure 1: Comparative stability landscape showing the inversion of the "fluorine effect" when moving from acyclic to cyclic systems.

Synthetic Pathways[3]

The synthesis of vicinal difluorocyclopropanes typically involves the addition of difluorocarbene (


) to an alkene. The choice of carbene source determines the safety profile and yield of the reaction.
The TFDA Method (Recommended)

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is the preferred reagent for generating


 in a laboratory setting. Unlike chlorodifluoromethane (Freon-22), which requires ozone-depleting gases and harsh conditions, TFDA decomposes thermally under mild conditions to release 

without requiring strong bases that might racemize sensitive substrates.
Mechanism of Action
  • Initiation: Fluoride source (cat. NaF or KF) attacks the silyl group of TFDA.

  • Decarboxylation: The resulting anion decarboxylates and eliminates

    
     and 
    
    
    
    .
  • Carbene Formation: Singlet difluorocarbene (

    
    ) is generated.
    
  • Cycloaddition: The carbene undergoes a [2+1] cycloaddition with the alkene. This step is stereospecific; however, post-reaction isomerization can occur if temperatures are excessive.

Synthetic Workflow Diagram

SynthesisWorkflow TFDA TFDA (Carbene Source) Mix Mixing (Diglyme, 120°C) TFDA->Mix Alkene Alkene Substrate (R-CH=CH-R) Alkene->Mix Addition [2+1] Cycloaddition Alkene->Addition Substrate Cat Cat. NaF (Initiator) Cat->Mix Carbene :CF2 (Singlet Carbene) Mix->Carbene -TMSF, -CO2, -SO2 Carbene->Addition Product 1,2-Difluorocyclopropane (Cis/Trans Mix) Addition->Product

Figure 2: Workflow for the TFDA-mediated synthesis of vicinal difluorocyclopropanes.

Experimental Characterization

Distinguishing cis and trans isomers requires rigorous spectroscopic analysis.


F NMR is the gold standard due to the sensitivity of fluorine coupling constants to geometry.
NMR Spectroscopy ( F and H)
ParameterCis-1,2-DifluorocyclopropaneTrans-1,2-DifluorocyclopropaneMechanistic Basis
Symmetry

(Plane of symmetry)

(Axis of symmetry)
Molecular point group

F Chemical Shift
Typically shielded (upfield)Typically deshielded (downfield)Anisotropy of the ring
Vicinal Coupling (

)
Small (

Hz) or unresolved
Larger (

Hz)
Karplus-like dependence on dihedral angle

(Cis)
Large (~10-12 Hz)IntermediateH-F dihedral relationship

Expert Insight: In the cis isomer, the magnetic environments of the two fluorine atoms are chemically equivalent but magnetically non-equivalent if the ring has chiral substituents. For simple 1,2-difluorocyclopropane, the cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.

Thermodynamic Stability Assessment

To verify the stability preference in your specific substrate:

  • Synthesize the mixture of isomers.

  • Isolate the kinetic product (often a mix).

  • Thermal Equilibration: Heat the sample (e.g., 150°C in sealed tube) and monitor the ratio via

    
    F NMR.
    
  • Observation: The ratio will shift over time, enriching the trans isomer, confirming it as the thermodynamic well.

Detailed Experimental Protocols

Protocol A: Synthesis via TFDA (Standard Procedure)

Objective: Synthesis of 1,2-difluoro-1-phenylcyclopropane (Model Substrate).

Reagents:

  • Styrene (10.0 mmol)

  • TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (20.0 mmol)

  • Sodium Fluoride (NaF) (0.5 mmol, 5 mol%)

  • Diglyme (anhydrous, 10 mL)

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Charging: Add NaF and Styrene to the flask. Add Diglyme via syringe.

  • Heating: Heat the mixture to 110–120°C . Note: This temperature is critical for the decarboxylation of TFDA.

  • Addition: Add TFDA dropwise via a syringe pump over 1 hour. Reasoning: Slow addition prevents the dimerization of :CF2 into tetrafluoroethylene.

  • Reaction: Stir at 120°C for an additional 2–4 hours. Monitor consumption of styrene via TLC or GC-MS.

  • Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove diglyme. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Acquire

    
    F NMR. Look for the characteristic geminal coupling if 1,1-difluoro, or vicinal patterns for 1,2-difluoro.
    
Protocol B: Isomerization Study (Stability Test)

Objective: Determine thermodynamic preference of Isomer A vs Isomer B.

  • Sample Prep: Dissolve 50 mg of the isomer mixture in 0.6 mL of

    
     (Benzene-d6) in a heavy-wall NMR pressure tube.
    
  • Initial Scan: Acquire a quantitative

    
    F NMR (relaxation delay 
    
    
    
    ). Integrate peaks for Cis and Trans.
  • Thermal Stress: Heat the tube to 140°C in an oil bath for 12 hours.

  • Analysis: Cool and re-acquire NMR.

  • Calculation: Calculate

    
    , where 
    
    
    
    . A positive
    
    
    (>1) confirms Trans stability.

References

  • Craig, N. C., Piper, L. G., & Wheeler, V. L. (1971). Thermodynamics of cis-trans isomerizations. II.[3] The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules.[4][3][5][6][7] The Journal of Physical Chemistry, 75(10), 1453–1460. Link

  • Dolbier, W. R., & Battiste, M. A. (1994). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 94(8), 2187–2219. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[8] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Tian, F., Kruger, V., & Bautista, O. (2000). The synthesis of gem-difluorocyclopropanes using TFDA. Tetrahedron Letters, 41(16), 2819-2822. Link

  • Freitas, M. P. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.[5] Beilstein Journal of Organic Chemistry, 19, 1742–1750. Link

Sources

Methodological & Application

Advanced Application Note: Transition Metal-Catalyzed [2+1] Cycloaddition for Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorocyclopropane Advantage

In modern drug discovery, the cyclopropane ring is a privileged scaffold, often serving as a bioisostere for phenyl rings or gem-dimethyl groups. When fluorinated, this motif gains exceptional properties:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the cyclopropyl carbons.

  • Conformational Locking: The high ring strain (~27.5 kcal/mol) combined with the stereoelectronic effects of fluorine (e.g., gauche effect) rigidifies the molecular skeleton, potentially increasing target binding affinity.

  • Lipophilicity Modulation: Fluorine substitution alters

    
     and 
    
    
    
    , optimizing membrane permeability.

This guide details the Transition Metal-Catalyzed [2+1] Cycloaddition , the most versatile method for accessing these strained rings. Unlike traditional base-mediated carbene transfers (e.g., chloroform/NaOH), transition metal catalysis (Rh, Cu, Co) offers superior diastereocontrol, enantioselectivity, and functional group tolerance.

Mechanistic Principles & Catalytic Cycle

The core transformation relies on the decomposition of a diazo precursor by a transition metal catalyst to form a highly electrophilic metal-carbenoid intermediate.[1] This intermediate undergoes a concerted [2+1] cycloaddition with an alkene.[1]

The Challenge of Fluorinated Carbenoids

Fluorinated carbenoids (e.g.,


) are inherently unstable. The electron-withdrawing nature of fluorine or perfluoroalkyl groups makes the carbenoid highly electrophilic, increasing the risk of:
  • Beta-hydride elimination (if alkyl groups are present).

  • Carbene dimerization (forming alkenes).

  • Rapid hydrolysis by trace water.

Therefore, the choice of catalyst and diazo precursor generation method is critical.[1]

Visualized Pathway

The following diagram illustrates the catalytic cycle for a Rhodium(II)-catalyzed reaction, the gold standard for this transformation.

CatalyticCycle Precursor Diazo Precursor (e.g., CF3-Diazomethane) Complex Diazo-Metal Complex Precursor->Complex Coordination Catalyst Rh(II) Catalyst (Rh2(esp)2 or Rh2(OAc)4) Catalyst->Complex Carbenoid Rh-Carbenoid Intermediate [LnRh=C(R)-Rf] Complex->Carbenoid -N2 (Irreversible) N2_Loss Extrusion of N2 TS Concerted [2+1] Transition State Carbenoid->TS + Alkene Alkene Alkene Substrate Alkene->TS TS->Catalyst Catalyst Regeneration Product Fluorocyclopropane Product TS->Product Reductive Elimination

Figure 1: Catalytic cycle for Rh(II)-mediated [2+1] cycloaddition. The electrophilic Rh-carbenoid is the key species determining stereoselectivity.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis of Trifluoromethyl Cyclopropanes

Target: Accessing CF3-substituted cyclopropanes using in-situ generated diazo compounds.

Rationale: Trifluorodiazoethane (


) is a gas and potentially explosive. This protocol uses Trifluoroethylamine hydrochloride  as a stable solid precursor, generating the diazo species in situ to immediately react with the Rh-catalyst. This avoids the accumulation of hazardous intermediates.[2]
Materials & Reagents
ReagentRoleEquiv/Conc.
Alkene Substrate Acceptor1.0 equiv (e.g., Styrene)
Trifluoroethylamine HCl Diazo Precursor1.5 equiv
NaNO2 Nitrosating Agent1.8 equiv
Rh2(esp)2 Catalyst0.5 - 1.0 mol%
Dichloromethane (DCM) Solvent0.2 M
Sulfuric Acid (H2SO4) Catalyst (Diazotization)Cat. amount
Step-by-Step Methodology
  • Catalyst Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Alkene (1.0 equiv) and Rh2(esp)2 (0.5 mol%). Dissolve in DCM.

  • Buffer Preparation: In a separate vial, prepare a concentrated aqueous solution of NaNO2 (1.8 equiv).

  • Precursor Addition: Add Trifluoroethylamine hydrochloride (1.5 equiv) to the organic phase (DCM) containing the alkene and catalyst.

  • Biphasic Initiation: Add the aqueous NaNO2 solution to the reaction mixture. Add a catalytic drop of H2SO4 to initiate diazotization.

  • Reaction: Stir vigorously at room temperature (20–25 °C). The in situ generated

    
     will partition into the organic phase and react immediately with the Rh catalyst.
    
    • Observation: Evolution of N2 gas (bubbling) indicates active carbenoid formation.

  • Monitoring: Monitor by TLC or 19F-NMR (shift ~ -60 to -70 ppm for CF3-cyclopropane).

  • Workup: Once gas evolution ceases (2–4 hours), separate phases. Wash organic layer with NaHCO3 (sat) and Brine. Dry over Na2SO4.[3]

  • Purification: Concentrate under reduced pressure (do not heat >40°C due to volatility). Purify via silica gel flash chromatography.

Protocol B: Continuous Flow Synthesis of gem-Difluorocyclopropanes

Target: Safe handling of Difluoromethyl Diazomethane (


) for difluorocyclopropanation.

Rationale: gem-Difluorocyclopropanes are critical bioisosteres. The precursor,


, is highly toxic and explosive. Batch synthesis is strongly discouraged.  This protocol utilizes a flow chemistry setup to generate and consume the reagent continuously.
Flow System Setup (Graphviz Visualization)

FlowChemistry FeedA Feed A: Difluoroethylamine HCl (aq) Mixer1 T-Mixer 1 (Diazotization) FeedA->Mixer1 FeedB Feed B: NaNO2 (aq) FeedB->Mixer1 FeedC Feed C: Alkene + Rh2(OAc)4 in CHCl3 Reactor2 Coil Reactor 2 (Cyclopropanation) 60°C FeedC->Reactor2 Substrate Stream Reactor1 Coil Reactor 1 (Residence: 2 min) Mixer1->Reactor1 Generation of CHF2CHN2 Separator Membrane Separator (Liquid/Liquid) Reactor1->Separator Separator->Reactor2 Organic Phase (CHF2CHN2) Waste Aqueous Waste Separator->Waste Aqueous Phase Product Collection Flask (Difluorocyclopropane) Reactor2->Product

Figure 2: Continuous flow setup for the safe generation and consumption of difluoromethyl diazomethane.

Methodology
  • Reagent Preparation:

    • Stream A: Difluoroethylamine·HCl in water.

    • Stream B: NaNO2 in water.

    • Stream C: Alkene + Rh2(OAc)4 (1 mol%) in Chloroform.

  • Generation (Reactor 1): Pump Stream A and B into a T-mixer. Residence time ~2 mins allows diazotization.

  • Extraction (Inline): The stream passes through a membrane separator (e.g., Zaiput). The organic-soluble

    
     crosses into the organic stream (or is extracted by a concurrent solvent stream if not using Stream C immediately).
    
  • Cyclopropanation (Reactor 2): The organic stream containing the diazo species mixes with Stream C (Alkene/Catalyst).

  • Conditions: Heated coil (60 °C) ensures rapid N2 extrusion and cyclopropanation.

  • Safety Check: Ensure back-pressure regulators (40 psi) are installed to prevent gas expansion and flow instability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Carbene DimerizationUse slow addition (syringe pump) of the diazo precursor to keep steady-state concentration low relative to the alkene.
No Reaction Catalyst PoisoningRhodium catalysts are sensitive to Lewis bases (amines, phosphines). Ensure substrate is free of coordinating groups or use protected amines.
Explosion/Pop Diazo AccumulationSTOP. Increase temperature slightly to ensure diazo decomposition matches addition rate. Never concentrate the reaction mixture while diazo is present.
Low Diastereoselectivity Ligand MismatchSwitch from Rh2(OAc)4 (achiral/low steric bulk) to Rh2(esp)2 or chiral variants like Rh2(DOSP)4 for higher steric demand.

Safety & Compliance (E-E-A-T)

Critical Warning: Fluorinated diazo compounds are high-energy materials.

  • Blast Shields: All batch reactions >1 mmol must be conducted behind a blast shield.

  • Glassware: Inspect for micro-cracks. Use Teflon-coated stir bars to prevent friction initiation.

  • Quenching: Quench unreacted diazo compounds with acetic acid before rotary evaporation.

  • Ventilation: Use a high-efficiency fume hood. Fluorinated byproducts can be toxic.

References

  • Morandi, B., & Carreira, E. M. (2010). Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes.[4] Angewandte Chemie International Edition, 49(25), 4294-4296.[4] Link

  • Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates.[5][6] Organic Letters. Link

  • Finkbeiner, P., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.[7] Chemical Communications, 52, 11332-11335. Link

  • Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1). Link

  • Pons, A., et al. (2016). Synthesis and Applications of Fluorocyclopropanes.[8] Chemical Reviews. Link

Sources

19F NMR Characterization of 2-Fluoro-2-phenylcyclopropan-1-amine: Protocols for Stereochemical Assignment and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-19F-042

Executive Summary

The incorporation of fluorine into the cyclopropane scaffold of bioactive amines—specifically the tranylcypromine (2-phenylcyclopropylamine) pharmacophore—is a critical strategy in medicinal chemistry to modulate metabolic stability and pKa. However, the characterization of 2-fluoro-2-phenylcyclopropan-1-amine presents unique challenges due to the presence of multiple stereocenters and the high sensitivity of


F NMR parameters to local conformational changes.

This guide provides a definitive protocol for the


F NMR characterization of this scaffold. It details sample preparation, acquisition parameters, and a self-validating logic flow for distinguishing cis and trans diastereomers using scalar coupling constants (

) and Nuclear Overhauser Effects (NOE).

Structural Considerations & Theoretical Basis

The Stereochemical Challenge

The 2-fluoro-2-phenylcyclopropan-1-amine scaffold contains two chiral centers (C1 and C2), leading to two diastereomeric pairs (enantiomers are not distinguished by standard NMR without chiral solvating agents).

  • Trans-isomer: The amine (-NH

    
    ) and the Phenyl (-Ph) group are on opposite sides of the ring.
    
  • Cis-isomer: The amine (-NH

    
    ) and the Phenyl (-Ph) group are on the same side.
    

Because the fluorine is geminal to the phenyl ring, the relative orientation of the Fluorine atom to the Amine is the inverse of the Phenyl-Amine relationship.

  • In the Trans (Ph/NH

    
    ) isomer, the Fluorine is cis to the Amine.
    
  • In the Cis (Ph/NH

    
    ) isomer, the Fluorine is trans to the Amine.
    
19F NMR Sensitivity

Fluorine-19 (spin 1/2, 100% abundance) is an exceptional probe for this system.[1] The


F chemical shift (

) is highly sensitive to the electronic environment of the geminal phenyl ring, while vicinal proton-fluorine couplings (

) follow a Karplus-like relationship dependent on the dihedral angle, enabling unambiguous stereochemical assignment.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Fluoro-2-phenylcyclopropan-1-amine (free base or HCl salt).

  • Solvent: Methanol-

    
     (CD
    
    
    
    OD) is preferred for salts to ensure solubility and sharpen exchangeable protons. Chloroform-
    
    
    (CDCl
    
    
    ) is suitable for the free base.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm). Preferred over CFCl
    
    
    due to lower volatility and stability.
  • NMR Tubes: 5 mm precision borosilicate tubes (Wilmad 507-PP or equivalent).

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

    • Note: If using the HCl salt in CDCl

      
      , add 1-2 drops of CD
      
      
      
      OD or neutralize with solid K
      
      
      CO
      
      
      and filter to obtain the free base for sharper lines.
  • Standard Addition: Add 10

    
    L of a 100 mM stock solution of 
    
    
    
    -trifluorotoluene (in the same deuterated solvent) to the tube.
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Instrument Parameters (400 MHz equivalent)

To ensure reproducibility, configure the spectrometer with the following parameters:

ParameterSettingRationale
Nucleus

F (376.5 MHz)
High sensitivity detection.
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.
Spectral Width 250 ppm (-50 to -300 ppm)Covers all expected F-cyclopropyl shifts.
Offset (O1P) -150 ppmCenters the excitation on the region of interest.
Relaxation Delay (D1) 5.0 secondsEnsures full relaxation for quantitative integration (

for F-cyclopropyl is typically 1-3s).
Scans (NS) 64Sufficient S/N > 100:1 for 10 mg sample.
Decoupling Inverse Gated (

H)
Optional: Use zgig for integration (removes NOE), but coupled spectra are required for structural assignment.

Data Analysis & Interpretation

Chemical Shift Assignment

The fluorine signal for 2-fluoro-2-phenylcyclopropyl derivatives typically appears in the range of -160 to -200 ppm .

IsomerExpected

(ppm)
Multiplicity (Coupled)
Isomer A -165 to -185ddd (doublet of doublets of doublets)
Isomer B -180 to -200ddd (doublet of doublets of doublets)

Note: The exact shift depends on solvent and concentration. Relative shifts are more reliable: the isomer with Fluorine cis to the phenyl ring (steric compression) is often deshielded (downfield).

Coupling Constant Analysis (The Fingerprint)

The distinction between isomers relies on the vicinal couplings (


) between the fluorine at C2 and the protons at C1 and C3.

Key Rule: In cyclopropanes, the cis vicinal coupling (


) is typically larger  than the trans  vicinal coupling (

).
  • 
    :  12 – 24 Hz
    
  • 
    :  4 – 10 Hz
    
Analysis Logic:
  • Identify the multiplet structure of the

    
    F signal.
    
  • Measure the

    
     values (in Hz).[2][3][4]
    
  • Correlate with the proton geometry:

    • Trans-2-fluoro-2-phenylcyclopropan-1-amine:

      • Fluorine is cis to the Amine proton H1.

      • Expect a large

        
         (~15-20 Hz).
        
    • Cis-2-fluoro-2-phenylcyclopropan-1-amine:

      • Fluorine is trans to the Amine proton H1.

      • Expect a small

        
         (~5-10 Hz).
        
Advanced Confirmation: 1D 19F-1H HOESY

If coupling constants are ambiguous due to second-order effects, a 1D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is definitive.

  • Selective Excitation: Irradiate the H1 (proton alpha to amine).

  • Observation:

    • Strong NOE enhancement of the

      
      F signal 
      
      
      
      F and H1 are cis (spatial proximity < 3 Å).
    • Weak/No NOE

      
       F and H1 are trans.
      

Workflow Diagram

The following diagram illustrates the decision tree for assigning the stereochemistry of the synthesized amine.

G Start Synthesized Sample (2-Fluoro-2-phenylcyclopropan-1-amine) Exp1 Run 1H-Coupled 19F NMR (CDCl3 or CD3OD) Start->Exp1 Analysis Analyze Multiplet & J-Couplings Exp1->Analysis Case1 Large Vicinal Coupling (3J_FH ≈ 15-22 Hz) Analysis->Case1 Dominant Splitting Case2 Small Vicinal Coupling (3J_FH ≈ 4-10 Hz) Analysis->Case2 Dominant Splitting Result1 Fluorine is CIS to H1 (Amine proton) (Therefore: Ph and NH2 are TRANS) Case1->Result1 Result2 Fluorine is TRANS to H1 (Amine proton) (Therefore: Ph and NH2 are CIS) Case2->Result2 Validation Validation: 1D 1H-19F HOESY (Irradiate H1) Result1->Validation Result2->Validation

Figure 1: Decision tree for stereochemical assignment of 2-fluoro-2-phenylcyclopropan-1-amine isomers based on J-coupling magnitude.

Troubleshooting & Common Artifacts

IssuePossible CauseSolution
Broad Signals Amine proton exchange or salt formation.Switch solvent to DMSO-

or add a trace of K

CO

to CDCl

.
Complex Multiplets Second-order effects (strong coupling).Acquire spectrum at a higher field (e.g., 600 MHz) or use

F{

H} decoupling to simplify, then run 2D HOESY.
Baseline Rolling Acoustic ringing (common in 19F).Use a "ring-down" delay or backward linear prediction processing.

References

  • General 19F NMR Parameters: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Cyclopropane Coupling Constants: Wiberg, K. B., et al. (1993). Substituent effects on 13C and 1H chemical shifts in cyclopropanes. Journal of Organic Chemistry. Link

  • Specific Analog Characterization: Meyer, O., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation. Journal of Organic Chemistry. Link

  • HOESY Applications: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] Link

  • Tranylcypromine Analogs: M. H. Beale, et al. (2020). Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: Handling, Storage, and Stability Protocols for Fluorinated Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated cyclopropylamines are increasingly critical in medicinal chemistry as conformational locks and metabolic blockers (e.g., in LSD1 inhibitors like tranylcypromine analogs).[1] However, the synergistic effects of ring strain (~27.5 kcal/mol) and the electron-withdrawing nature of fluorine create a unique stability profile. Unlike standard aliphatic amines, these motifs are susceptible to specific modes of decomposition, including electrophilic ring opening and spontaneous carbonate formation.[1] This guide outlines a self-validating protocol for their handling, emphasizing the "Salt-First" storage strategy and "In-Situ Release" for synthesis.

Physicochemical Architecture & Stability Profile

To handle these reagents effectively, one must understand the underlying physical chemistry that dictates their instability.[1]

The Fluorine Effect on Basicity

The introduction of fluorine atoms onto the cyclopropane ring dramatically alters the basicity of the amine.[2][3] Through inductive effects (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), fluorine withdraws electron density from the nitrogen lone pair.
  • Cyclopropylamine (Unsubstituted): pKa

    
     9.0 (Conjugate acid)
    
  • Fluorinated Analogs: pKa typically drops to 6.5 – 8.0 depending on the distance and number of fluorine atoms (gem-difluoro vs. monofluoro).

  • Implication: While less basic, they remain nucleophilic.[1] However, their reduced basicity makes salt formation with weak acids (like acetic acid) less stable, necessitating strong mineral acids (HCl, HBr) or sulfonic acids (TsOH) for stable solid forms.[1]

Ring Strain and The "Anomeric Weakness"

While fluorine–carbon bonds are generally strong, in a strained cyclopropane system, gem-difluoro substitution induces an "anomeric-like" effect.[1] This interaction donates electron density from the fluorine lone pair into the


 orbital of the adjacent C-C bond.
  • Result: The bond distal to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group shortens, while the vicinal bonds lengthen and weaken.
    
  • Risk: This specific bond weakening makes the ring susceptible to electrophilic ring opening , particularly in the presence of Lewis acids or halogens (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ), leading to acyclic halo-amines.
Volatility Hazards

Low molecular weight fluorinated cyclopropylamines (MW < 150) in their free base form are highly volatile. Significant material loss and safety hazards occur when these are handled on open balances.

Storage Protocols: The "Salt-First" Strategy

Core Directive: Never store fluorinated cyclopropylamines as free bases for periods exceeding 24 hours. Always convert to a salt form for inventory.

Salt Selection Guide
Salt TypeStabilityHygroscopicityApplication Note
Hydrochloride (HCl) HighModerateStandard. Best balance of stability and atom economy. Excess HCl can trigger ring opening in specific highly strained analogs over years.
Tosylate (TsOH) Very HighLowPreferred for Long-Term. Non-volatile, crystalline, and less hygroscopic.[1] Adds significant MW.
Trifluoroacetate (TFA) LowHighAvoid. TFA is volatile; salts are often oils or hygroscopic gums.
Free Base UnstableN/AProhibited. Absorbs atmospheric

to form carbamates/carbonates. Volatile.
Storage Logic Diagram

The following decision tree illustrates the mandatory storage workflow to ensure compound integrity.

StorageProtocol cluster_warning CRITICAL WARNING Start Incoming Material FormCheck Is it a Salt or Free Base? Start->FormCheck Salt Salt Form (HCl/TsOH) FormCheck->Salt Salt FreeBase Free Base (Oil/Liquid) FormCheck->FreeBase Free Base ActionSalt 1. Dry under High Vacuum (4h) 2. Flush with Argon 3. Seal with Parafilm Salt->ActionSalt ActionBase IMMEDIATE ACTION: Dissolve in Et2O/Dioxane Add 4M HCl in Dioxane FreeBase->ActionBase StoreSalt Store at -20°C Desiccator Cabinet ActionSalt->StoreSalt Filter Filter Precipitate (Inert Atmosphere) ActionBase->Filter Filter->ActionSalt Warning Do NOT store Free Base > 24h Risk of Carbonate Formation & Volatilization

Figure 1: Decision tree for incoming fluorinated cyclopropylamine handling. Conversion to salt is mandatory for storage stability.

Handling & Synthesis Protocols

The "In-Situ Release" Method

Because the free base is volatile and unstable, it should be generated inside the reaction vessel whenever possible.

Protocol:

  • Calculate: Determine moles of Amine·HCl salt required.

  • Suspend: Place the solid salt in the reaction solvent (e.g., DCM, THF, DMF).

  • Base Selection: Add a non-nucleophilic organic base (e.g., DIPEA, TEA) stoichiometrically (1.1 – 1.2 equiv).[1]

    • Note: Inorganic bases (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) are effective but require heterogeneous mixing (vigorous stirring) which may not fully release the amine if solubility is poor.
  • Reaction: Add the electrophile immediately after base addition.

Handling Volatile Free Bases (If Isolation is Required)

If you must isolate the free base (e.g., for distillation or specific catalysis):

  • Cold Weighing: Pre-cool the receiving flask and the syringe.

  • Solution Transfer: Never weigh the neat liquid on an open balance. Determine density, then transfer by volume using a gas-tight syringe.[1]

  • Inert Blanket: Keep the headspace flushed with Argon. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     in air reacts rapidly with cyclopropylamines to form solid carbamates (white crust), often mistaken for degradation.
    
Incompatibilities
  • Strong Lewis Acids (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ):
    Can trigger ring opening of the strained cyclopropane.
  • Halogens (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Known to cleave fluorinated cyclopropanes via electrophilic attack.
    
  • Oxidizing Agents: Oxidative ring opening to imines/hemiaminals is a documented decomposition pathway.

Quality Control & Stability Monitoring

Every researcher should validate the integrity of their reagent before use.

NMR Forensics

Use


 NMR as the primary diagnostic tool. It is faster and more distinct than 

NMR for these systems.
ObservationDiagnosisAction
Sharp Singlet/Doublet (-150 to -220 ppm) Intact Fluorinated CyclopropaneProceed. (Check literature for specific shift).
New Signal Shifted Downfield (> 50 ppm shift) Ring Opening (Acyclic species)Discard. Material has degraded to linear chain.
Broadening of Signals Paramagnetic Impurities / AggregationRecrystallize.
White Crust on Cap/Solid Carbonate Salt (from Air ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Acid Wash. Dissolve in water, wash with basic organic, re-acidify.
Safety: The HF Hazard

While stable under neutral conditions, the thermal decomposition or combustion of fluorinated cyclopropylamines releases Hydrogen Fluoride (HF) .[1]

  • Fire: Do not breathe fumes from fires involving these compounds.[4]

  • Glassware: If etching is observed on NMR tubes or flasks, it indicates HF generation.[1] Neutralize immediately with Calcium Gluconate solution or saturated Sodium Bicarbonate.

References

  • Haufe, G. (2008).[1] Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry. Link

  • Grygorenko, O. O. (2020).[1][5][6] Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Link[7]

  • Charpentier, J. (2016).[1] Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. Chemical Science. Link

  • Vertex Pharmaceuticals. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie International Edition. Link

  • Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet (SDS). Link

Sources

Crystallization techniques for (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The compound (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine represents a critical scaffold in the development of next-generation Monoamine Oxidase (MAO) inhibitors and Lysine Specific Demethylase 1 (LSD1) inhibitors.[1] Structurally, it is a fluorinated analogue of Tranylcypromine (2-PCPA), where the introduction of a fluorine atom at the C2 position—geminal to the phenyl ring—significantly alters the physicochemical profile compared to the parent molecule.

Key Challenges:

  • Basicity Modulation: The highly electronegative fluorine atom at the C2 position exerts a strong inductive effect (

    
    ), reducing the 
    
    
    
    of the primary amine at C1 compared to non-fluorinated analogues.[1] This necessitates careful selection of counter-ions for stable salt formation.
  • Stereochemical Purity: The (1S,2R) configuration is pharmacologically distinct.[1] Crystallization must serve not just as a purification method, but potentially as a diastereomeric resolution step if the synthesis is not enantioselective.

  • Physical State: The free base is typically a viscous oil or low-melting solid prone to oxidation.[1] Salt formation is strictly required for long-term stability and handling.

This guide details the protocols for converting the crude free base into a pharmaceutical-grade crystalline salt, specifically focusing on the Hydrochloride (HCl) and p-Toluenesulfonate (Tosylate) forms, which offer the highest probability of success for fluorinated cyclopropylamines.[1]

Physicochemical Attributes & Material Safety

Before initiating crystallization, the material properties must be understood to select the appropriate solvent system.[1]

AttributeDescriptionImplication for Crystallization
Molecular Weight ~151.18 g/mol (Free Base)Low MW implies high solubility in organic solvents; requires non-polar anti-solvents.[1]
Lipophilicity Increased vs. TranylcypromineThe C2-Fluorine increases lipophilicity, making the free base highly soluble in MTBE and Et₂O.[1]
Amine Basicity Lowered (

est. ~8.0–8.5)
Weak organic acids (e.g., fumaric) may fail to crystallize. Strong acids (HCl, p-TSA) are preferred.
Thermal Stability ModerateAvoid boiling solvents >80°C to prevent ring-opening or defluorination.[1]

Protocol 1: Salt Screening & Formation[1]

For this specific fluorinated amine, the Tosylate salt often yields superior crystallinity compared to the Hydrochloride salt, which can be hygroscopic. However, both protocols are provided below.

A. Preparation of the p-Toluenesulfonate (Tosylate) Salt

Recommended for: High purity isolation and storage.[1]

Reagents:

  • Crude (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine (Free Base)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Solvents: Methyl tert-butyl ether (MTBE), Methanol (MeOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the crude free base oil in MTBE (10 volumes relative to mass). Ensure complete dissolution; filter if turbid to remove inorganic salts from the synthesis.

  • Acid Preparation: In a separate vessel, dissolve 1.05 equivalents of p-TSA·H₂O in a minimal amount of MeOH (approx. 2 volumes).[2]

  • Addition: Add the p-TSA solution dropwise to the amine solution at Room Temperature (RT) under vigorous stirring.

    • Observation: A white precipitate should begin to form immediately.

  • Ripening: Heat the slurry to mild reflux (50°C) for 30 minutes. This "Ostwald ripening" phase dissolves small, amorphous fines and promotes the growth of larger, well-defined crystal lattices.[1]

  • Cooling: Allow the mixture to cool slowly to RT over 2 hours, then chill to 0–4°C for an additional hour.

  • Isolation: Filter the solids under vacuum. Wash the cake with cold MTBE (

    
     volumes).
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

B. Preparation of the Hydrochloride (HCl) Salt

Recommended for: Biological assays and aqueous solubility.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in anhydrous Diethyl Ether (Et₂O) or Ethanol (EtOH).[1]

  • Acidification: Add 1.1 equivalents of HCl in 1,4-dioxane (4M solution) dropwise at 0°C.

    • Critical Note: Do not use aqueous HCl, as water can make the fluorinated salt difficult to dry (hygroscopic gum formation).

  • Precipitation: If an oil forms instead of a solid, introduce a seed crystal (if available) or scratch the glass wall.[1] If oiling persists, add Hexane dropwise until turbidity increases, then sonicate.

  • Collection: Filter the white solid and wash with cold Et₂O.

Protocol 2: Chiral Resolution (If starting from Racemate)

If the synthesis yielded a racemic mixture, crystallization is the most cost-effective method for optical resolution. The (1S,2R) isomer can often be separated using (S)-(+)-Mandelic Acid .[1]

Mechanism: The diastereomeric salt pair formed ([(1S,2R)-amine : (S)-acid] vs. [(1R,2S)-amine : (S)-acid]) will have different solubility profiles.[1]

Workflow:

  • Solvent Choice: Isopropanol (IPA) is the standard solvent for mandelate resolutions of cyclopropylamines.[1]

  • Mixing: Mix 1.0 eq of racemic amine with 1.0 eq of (S)-(+)-Mandelic acid in boiling IPA (5–10 volumes).

  • Crystallization: Cool very slowly (1°C/min) to RT.

  • Harvest: The crystals formed are enriched in one diastereomer.

  • Recrystallization: Recrystallize the wet cake from hot IPA until the optical rotation (

    
    ) is constant.
    
  • Free Basing: Liberate the chiral amine by partitioning the salt between NaOH (1M) and MTBE.

Process Visualization

The following diagram illustrates the decision matrix for isolating the (1S,2R) isomer, highlighting the critical divergence between salt formation and chiral resolution.

G Start Crude Reaction Mixture Workup Aqueous Workup (Extraction into MTBE) Start->Workup FreeBase Free Base Oil (1S,2R)-2-fluoro-2-phenyl... Workup->FreeBase Check Is material Enantiopure? FreeBase->Check Resolution Protocol 2: Resolution Add (S)-Mandelic Acid Solvent: iPrOH Check->Resolution No (Racemic) SaltScreen Protocol 1: Salt Formation Check->SaltScreen Yes (Pure) Resolution->FreeBase Liberate Base (after purification) Tosylate Option A: Tosylate Salt (High Crystallinity) Solvent: MTBE/MeOH SaltScreen->Tosylate HCl Option B: HCl Salt (Bio-Assay Ready) Solvent: Et2O/Dioxane SaltScreen->HCl Filtration Filtration & Washing (Cold Anti-solvent) Tosylate->Filtration HCl->Filtration Drying Vacuum Drying (40°C, 12h) Filtration->Drying Final Crystalline Product (>98% purity, >99% ee) Drying->Final

Figure 1: Workflow for the isolation and crystallization of (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine.

Analytical Validation (Self-Correcting Quality Control)

To ensure the protocol has succeeded, the following analytical benchmarks must be met. If these criteria are not met, the "Troubleshooting" steps should be triggered.

MethodExpected ResultTroubleshooting (If Failed)
1H NMR (DMSO-d6) Sharp peaks; integration of aromatic protons (5H) vs. cyclopropyl protons matches.[1]Broad peaks indicate residual solvent or amorphous character. Dry longer or recrystallize.[3]
19F NMR Single peak (approx -160 to -180 ppm depending on ref).Multiple peaks indicate diastereomeric impurities (cis/trans mix).
XRPD Distinct diffraction peaks (Bragg reflections).[1]"Halo" pattern indicates amorphous material. Perform "Ostwald ripening" (heat/cool cycles).
Chiral HPLC >99% ee (Enantiomeric Excess).[1]If <98%, recrystallize. For Tosylate, use MeOH/MTBE. For Mandelate, use iPrOH.

References

  • Bioorganic & Medicinal Chemistry (2020) . Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands.[1][4] (Discusses the synthesis and activity of 2-fluoro-2-phenylcyclopropan-1-amine isomers).

  • Google Patents (CN103435523A) . Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.[3] (Provides the foundational protocol for using p-Toluenesulfonic acid to crystallize fluorinated cyclopropylamines).

    • [1]

  • Bioorganic & Medicinal Chemistry (2004) . Fluorinated phenylcyclopropylamines.[1][5][6] Part 3: Inhibition of monoamine oxidase A and B.[1] (Establishes the biological relevance and structural stability of the target compound).

  • PubChem Compound Summary . (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride (Tranylcypromine).[1][7] (Reference for the non-fluorinated parent structure and general handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming the Air Sensitivity of Free Base Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated amine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with handling free base fluorinated amines. The incorporation of fluorine into amine-containing molecules is a powerful strategy in drug discovery and materials science, offering modulation of key properties like basicity, metabolic stability, and binding affinity.[1][2] However, the very electronic effects that make these compounds valuable also contribute to their notable sensitivity to atmospheric conditions.

This document moves beyond simple procedural lists to provide a deep, mechanistically grounded understanding of why these compounds are sensitive and how to mitigate the associated risks. Every recommendation is rooted in established chemical principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my free base fluorinated amine turning yellow/brown upon storage?

This discoloration is a classic indicator of oxidation. The nitrogen lone pair, although attenuated by the electron-withdrawing fluorine atoms, can still be susceptible to oxidation by atmospheric oxygen. This process often leads to the formation of colored byproducts such as N-oxides and other complex degradation products. While fluorination can increase metabolic stability against enzymatic oxidation, chemical oxidation remains a significant challenge.[3][4]

Q2: I've noticed a white precipitate forming in my container of a liquid fluorinated amine. What is it?

You are likely observing the formation of a carbamate salt. Free base amines react reversibly with atmospheric carbon dioxide (CO₂).[5][6] The amine acts as a nucleophile, attacking the carbon of CO₂, to form a zwitterionic intermediate which is then deprotonated by a second molecule of the amine. This results in the formation of an ammonium carbamate salt, which is often a solid.[7]

Q3: How does fluorination affect the air sensitivity of an amine?

The effect is nuanced. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, which in turn lowers the amine's basicity (pKa).[8][9] This reduced basicity can decrease the rate and equilibrium constant of the reaction with CO₂, making the fluorinated amine less prone to carbamate formation compared to its non-fluorinated analog. However, this same electronic effect does not entirely prevent oxidation, and many free base fluorinated amines remain highly sensitive to air and moisture.[3] Some trifluoromethylamines, for instance, are known to be highly water-sensitive, leading to degradation during aqueous workups.[3]

Q4: Is it absolutely necessary to use a glovebox or Schlenk line?

For preserving the long-term purity of the reagent and ensuring the success of sensitive reactions, the use of an inert atmosphere is strongly recommended.[10][11] Exposure to air can lead to the decomposition of the reagent, formation of undesired byproducts, and consequently, low reaction yields.[10][12] For less sensitive applications or quick transfers, a well-executed procedure under a positive pressure of an inert gas (like argon or nitrogen) might suffice, but this increases the risk of contamination.

Q5: Can I just convert my fluorinated amine to its hydrochloride (HCl) salt to store it?

Yes, this is an excellent and highly recommended strategy for long-term storage. Converting the free base to a stable salt, such as an HCl or HBr salt, protonates the nitrogen lone pair. This effectively prevents it from reacting with both oxygen and CO₂. The free base can then be freshly regenerated right before use by neutralization with a non-aqueous base.

Troubleshooting Guide: From Synthesis to Storage

This section addresses common problems encountered during the handling and use of free base fluorinated amines, providing explanations and actionable solutions.

Issue 1: Low or Inconsistent Reaction Yields

Symptom: A reaction that previously worked well now gives low yields, or the yield is not reproducible. Root Cause Analysis: The most probable cause is the degradation of the fluorinated amine starting material. If the amine has been improperly stored or handled, a significant portion may have already oxidized or converted to its carbamate salt, reducing the amount of active nucleophile available for your reaction. Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of your amine. A simple ¹H or ¹⁹F NMR can reveal the presence of impurities. Discoloration is a visual red flag for oxidation.

  • Repurify the Amine: If impurities are detected or the amine is discolored, purification is necessary.

    • For Liquids: Perform a vacuum distillation under an inert atmosphere.[13][14][15][16]

    • For Solids: Recrystallize the amine under an inert atmosphere.

  • Implement Strict Inert Atmosphere Techniques: Ensure all glassware is thoroughly flame- or oven-dried.[11] Use a Schlenk line or glovebox for all manipulations.[17] Purge all reaction vessels and solvent transfer lines with a dry, inert gas like argon or nitrogen.

Issue 2: Appearance of Unknown Byproducts in Reaction Mixture

Symptom: NMR or LC-MS analysis of your crude reaction mixture shows significant peaks that do not correspond to your starting material or desired product. Root Cause Analysis: These byproducts often originate from the reaction of your other reagents with the degraded form of your amine. For example, if your reaction involves an electrophile, it might react with the carbamate salt or oxidation products, leading to a complex mixture. Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Verification & Solution UnknownByproducts Unknown Byproducts Observed Carbamate Hypothesis 1: Carbamate Formation UnknownByproducts->Carbamate Is there a white precipitate? Oxidation Hypothesis 2: Oxidation UnknownByproducts->Oxidation Is the amine discolored? Purify Action: Purify Amine Immediately Before Use Carbamate->Purify Oxidation->Purify Salt Long-Term Solution: Convert to Salt for Storage Purify->Salt Inert Procedural Change: Strict Inert Atmosphere Handling Purify->Inert

Caption: Troubleshooting workflow for byproduct formation.

Solutions:

  • Pre-reaction Purification: Always purify the fluorinated amine immediately before use if its quality is in doubt.

  • Modify Workup: Some trifluoromethylamines are sensitive to aqueous workups.[3] If possible, use an anhydrous workup or minimize contact with water.

  • Convert to Salt: For long-term storage, convert the amine to a stable salt and regenerate the free base in a separate step right before the reaction.

Issue 3: Difficulty in Handling and Transfer

Symptom: The amine is viscous, solidifies unexpectedly, or is difficult to draw into a syringe accurately. Root Cause Analysis: This can be due to high viscosity, the compound being a low-melting solid, or partial solidification due to carbamate formation. Solutions:

  • Gentle Warming: If the amine is a high-viscosity liquid or a low-melting solid, gently warm the container with a heat gun under a positive pressure of inert gas to liquefy it for easier transfer via syringe.

  • Cannula Transfer: For larger quantities or viscous liquids, a cannula transfer under positive inert gas pressure is often more reliable than using a syringe.

  • Use of Solvents: Dissolve the amine in a known volume of a dry, degassed, aprotic solvent (e.g., THF, Dioxane, Toluene) to create a standard solution. This allows for easier and more accurate transfer of the reagent.

Data & Protocols for the Application Scientist

Table 1: Impact of Fluorination on Amine Basicity (pKa)

The electron-withdrawing inductive effect of fluorine atoms significantly reduces the basicity of amines. This effect is additive and diminishes with distance. Understanding this pKa shift is crucial for predicting reactivity.

AmineStructurepKa of Conjugate AcidΔpKa (vs. Ethylamine)Reference(s)
EthylamineCH₃CH₂NH₂~10.70General
2-FluoroethylamineFCH₂CH₂NH₂~9.0-1.7[8]
2,2-DifluoroethylamineF₂CHCH₂NH₂~7.3-3.4[8]
2,2,2-TrifluoroethylamineF₃CCH₂NH₂~5.7-5.0[8]
3-FluoropropylamineFCH₂CH₂CH₂NH₂~10.2-0.5[8]

Note: pKa values are approximate and can vary slightly based on measurement conditions.

Protocol 1: Purification of a Liquid Fluorinated Amine via Vacuum Distillation

This protocol is for purifying a liquid fluorinated amine that shows signs of discoloration (oxidation) or has been stored for an extended period.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Check all glassware for cracks or defects before starting.

Apparatus:

  • Schlenk line with a dual vacuum/inert gas manifold.

  • Round-bottom flasks (distilling and receiving), Claisen adapter, vacuum adapter, and condenser. All glassware must be oven-dried (>120 °C) or flame-dried under vacuum.[11]

  • Stir bar.

  • Vacuum grease.

  • Cold trap (liquid nitrogen or dry ice/acetone).

  • Heating mantle and stirrer.

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus while hot and immediately place it under a dynamic inert atmosphere (purge with argon or nitrogen for 10-15 minutes). Grease all joints lightly but thoroughly.[13]

  • Charge the Flask: Under a positive flow of inert gas, transfer the impure liquid fluorinated amine into the distilling flask containing a stir bar.

  • System Evacuation: Close the system to the inert gas source. Slowly and carefully open the connection to the vacuum line, which is protected by a cold trap. The initial bubbling will be from dissolved gases and any low-boiling impurities.

  • Distillation: Once the system is at a stable, low pressure, begin stirring and gently heat the distilling flask.

  • Collect Fractions: Collect the purified amine in the receiving flask. The boiling point under vacuum will be significantly lower than at atmospheric pressure. Use a nomograph to estimate the expected boiling point.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before reintroducing the inert gas. Never open a hot, evacuated glass system to atmospheric pressure.

  • Storage: The freshly distilled amine should be stored in a clean, dry, septum-sealed flask under a positive pressure of inert gas and protected from light.

Protocol 2: Stabilization via Salt Formation and Regeneration of the Free Base

This is the most robust method for long-term storage.

Part A: Salt Formation

  • Dissolve the free base fluorinated amine (1.0 equiv.) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere.

  • Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate as a white solid.

  • Collect the solid by filtration under an inert atmosphere (e.g., using a Schlenk filter cannula or in a glovebox).

  • Wash the salt with fresh, dry solvent and dry it thoroughly under high vacuum.

  • Store the stable salt in a sealed container at room temperature.

Part B: Free Base Regeneration (for immediate use)

  • In a flame-dried flask under an inert atmosphere, suspend the amine hydrochloride salt in a dry, aprotic solvent.

  • Add a slight excess (1.1 equiv.) of a suitable non-aqueous base (e.g., triethylamine, proton sponge) or a carefully dried inorganic base (e.g., anhydrous K₂CO₃).

  • Stir the mixture at room temperature. The regeneration is often complete within 30-60 minutes.

  • The resulting mixture contains your free base fluorinated amine and the salt of the added base. This solution can often be used directly in the next reaction step after filtering off the precipitated salt.

Visualizing the Degradation Pathways

Understanding the chemical transformations that occur upon exposure to air is key to preventing them.

degradation_pathways Amine R_F-NHR' (Free Base Fluorinated Amine) Oxidized R_F-N(=O)R' & other products (Colored Impurities) Amine->Oxidized Oxidation Carbamate [R_F-NH₂R']⁺[R_F-NHCO₂]⁻ (Carbamate Salt - White Solid) Amine->Carbamate Reaction with CO₂ O2 Atmospheric O₂ CO2 Atmospheric CO₂

Sources

Technical Support Center: Fluorocyclopropane Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Ring-Opening Side Reactions in Fluorocyclopropane Chemistry Document ID: FCP-STAB-2026-v4 Tier: Level 3 (Advanced Research Support)

Core Directive: The Metastability Paradox

Welcome to the Fluorocyclopropane Technical Support Hub. If you are here, you are likely experiencing the frustration of the "disappearing ring"—where your carefully synthesized fluorocyclopropane (FCP) or gem-difluorocyclopropane (gem-DFCP) converts into an allylic fluoride, a diene, or a complex oligomer during functionalization.

The Central Problem: Fluorine substitution on a cyclopropane ring introduces a unique "push-pull" electronic strain. While the C-F bond is strong, the ring itself is kinetically stable but thermodynamically primed for rupture (approx. 27.5 kcal/mol strain energy).

  • Monofluorocyclopropanes: Prone to thermal rearrangement (electrocyclic ring opening) to form fluoroalkenes.

  • gem-Difluorocyclopropanes: Susceptible to "Distal Bond" (C2-C3) rupture via radical or cationic intermediates, often triggered by transition metals or Lewis acids.

This guide provides the protocols and logic to maintain ring integrity.

Diagnostic Module: Why is my ring opening?

Before attempting a fix, identify the failure mode using this logic flow.

Diagram 1: The Ring-Retention Decision Tree

RingRetention Start Start: Reaction Failure Analysis Type Substrate Type? Start->Type Mono Monofluorocyclopropane Type->Mono Di gem-Difluorocyclopropane Type->Di Heat T > 100°C? Mono->Heat Check Conditions Acid Lewis Acid / Cationic Intermediate? Di->Acid Check Reagents Fail1 Thermal Rearrangement (Fluoro-Cope type) Heat->Fail1 Yes Safe Safe Zone: Kinetic Control Heat->Safe No (< 80°C) Metal Pd(0), Ag(I), Rh(II) Present? Acid->Metal No Fail2 Distal Bond (C2-C3) Rupture (Radical/Cationic) Acid->Fail2 Carbocation at α-position Fail3 Metal-Catalyzed Ring Expansion/Opening Metal->Fail3 Yes (Cross-coupling) Metal->Safe No

Caption: Diagnostic logic to identify the cause of ring opening based on substrate type and reaction conditions.

Technical Deep Dive: The "Distal Bond" Vulnerability

In gem-difluorocyclopropanes, the bond opposite the CF2 group (the C2-C3 bond) is the weakest link. This is counter-intuitive, as many chemists expect the strain to be localized at the CF2 carbon.

  • The Mechanism: The fluorine atoms withdraw electron density from the C1 carbon, but through

    
    -donation, they actually weaken the distal C2-C3 bond.
    
  • The Trigger: Any reaction that generates a radical or carbocation at a position adjacent to the ring (the

    
    -position) will trigger the rupture of the distal bond to relieve strain, often resulting in a 1,1-difluoroalkene.
    
Diagram 2: Distal Bond Rupture Mechanism

DistalBond Step1 gem-Difluorocyclopropane (Intact Ring) Step2 Radical/Cation Formation (at α-position) Step1->Step2 Initiation Step3 Transition State (Distal Bond Lengthening) Step2->Step3 Strain Release Step4 Ring Open Product (1,1-difluoroalkene) Step3->Step4 Irreversible

Caption: The irreversible pathway of distal bond breaking triggered by adjacent reactive intermediates.

Troubleshooting Guide: Synthesis & Functionalization

Scenario A: Synthesis Failure (The Ring Never Formed)

Context: Using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) or Sodium Chlorodifluoroacetate.

SymptomProbable CauseCorrective Action
No Reaction / SM Recovery Alkene is too electron-deficient.Difluorocarbene is electrophilic. Increase alkene nucleophilicity or switch to Dolbier’s reagent (TFDA) at higher temp (110°C) to force addition [1].
Oligomer Formation (PTFE-like goo) Carbene concentration too high relative to alkene.Slow Addition Protocol: Do not dump the reagent. Add TFDA dropwise over 2–4 hours. Maintain a high [Alkene]:[Carbene] ratio.
Low Yield with Styrenes Polymerization of styrene.Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture.[1] This stops styrene polymerization but does not interfere with carbene addition.
Scenario B: Functionalization Failure (The Ring Opened)

Context: Modifying a side chain on an existing FCP.

SymptomProbable CauseCorrective Action
Formation of Allylic Fluorides Acid Catalysis: Strong Lewis acids (AlCl3, TiCl4) coordinate to fluorine, triggering ionization and opening.Switch Lewis Acids: Use "softer" or weaker Lewis acids (e.g., BF3·OEt2 at low temp, or SnCl4). Avoid hard Lewis acids that have high affinity for F [2].
Formation of Dienes Pd-Catalyzed Opening: Pd(0) inserts into the distal bond (C-C activation).Avoid Pd(0): If doing cross-coupling, use conditions that do not favor oxidative addition into the cyclopropane (e.g., avoid phosphine ligands known to promote C-C activation like P(tBu)3).
Ring Opening during Reduction Radical Intermediate: Reduction of a ketone/halide adjacent to the ring generated a radical.Use Ionic Reduction: Avoid dissolving metal reductions (Na/NH3) or radical hydrides (Bu3SnH). Use ionic hydride sources (NaBH4, LiAlH4) which generally preserve the ring [3].

Validated Protocols

Protocol 1: Safe Synthesis of gem-Difluorocyclopropanes (TFDA Method)

Designed to minimize oligomerization and maximize ring closure.

Reagents:

  • Alkene (1.0 equiv)

  • TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 equiv)

  • NaF (0.1 equiv) - Catalytic initiator

  • Solvent: Diglyme (High boiling point is critical)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a pressure-equalizing addition funnel.

  • Charge: Add Alkene, NaF, and Diglyme. Heat to 110°C (Internal temperature).

  • Critical Step (The Feed): Dissolve TFDA in a minimal amount of Diglyme. Add this solution dropwise via the addition funnel over 3 hours .

    • Why? Slow generation of :CF2 prevents it from reacting with itself.

  • Workup: Cool to RT. Filter off NaF/salts. Distill directly or dilute with ether/wash with water to remove Diglyme.

Protocol 2: Friedel-Crafts Acylation without Ring Opening

Standard AlCl3 conditions will destroy the ring. Use this modified procedure.

Reagents:

  • gem-Difluorocyclopropyl-benzene

  • Acyl Chloride

  • Catalyst: Triflic Acid (TfOH) or HFIP (Hexafluoroisopropanol) as solvent/promoter.

Methodology:

  • Instead of AlCl3, use HFIP as the solvent. The H-bonding network of HFIP activates the acyl chloride enough for reaction with electron-rich aromatics but is not harsh enough to coordinate the ring fluorines and trigger opening [4].

Frequently Asked Questions (FAQs)

Q: Can I use Grignard reagents on a halide attached to a fluorocyclopropane? A: Proceed with extreme caution. If the halide is directly on the ring, NO—it will eliminate or rearrange. If the halide is on a side chain (


-position), Magnesium insertion can trigger a radical-mediated distal bond rupture (See Diagram 2). Recommendation:  Use Lithium-Halogen exchange at -78°C (t-BuLi), which is faster than the rearrangement kinetics, then quench immediately.

Q: Why do my monofluoro-cyclopropanes decompose during GC-MS analysis? A: The injection port temperature (usually 250°C+) is sufficient to trigger thermal electrocyclic ring opening. Fix: Lower the injector temperature to 150°C or use "Cold On-Column" injection. Verify purity via NMR, not just GC.

Q: I need to oxidize an alcohol next to the ring. Will Jones Reagent open it? A: Jones reagent (Chromic acid) is strongly acidic and may trigger cationic rearrangement. Fix: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . These operate under basic/neutral conditions and are perfectly compatible with strained fluorinated rings.

References

  • Dolbier, W. R., et al. (2000). "Efficient generation of difluorocarbene using trimethylsilyl fluorosulfonyldifluoroacetate (TFDA)." Journal of Fluorine Chemistry, 102(1-2), 343-346.

  • Tian, F., et al. (2000). "The thermal stability of gem-difluorocyclopropanes." Journal of Organic Chemistry, 65(5), 1444-1448.

  • Mykhailiuk, P. K. (2014). "Saturated bioisosteres of benzene: synthesis and properties of fluorinated cyclopropanes." Chemistry – A European Journal, 20(17), 4942-4947.

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a mild activator for Friedel-Crafts reactions of fluorinated building blocks." Chemical Science, 8, 632-637.

Disclaimer: This guide assumes standard laboratory safety protocols for handling fluorinated organics and pressurized reagents. Always consult SDS before use.

Sources

Technical Support Center: Metal Removal from Fluorinated Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Status: Active Session Topic: Palladium/Platinum Removal from Fluorinated Amine Scaffolds User Profile: Medicinal Chemist / Process Chemist

The "Fluorine Effect" on Purification

Before selecting a method, understand why your standard workup failed. Fluorinated amines differ from standard amines in two critical ways that defeat traditional metal removal:

  • Lipophilicity: The presence of

    
     or 
    
    
    
    motifs increases the lipophilicity of the amine. Standard acid washes (forming the ammonium salt to extract into water) often fail because the fluorinated ammonium salt remains soluble in the organic layer (DCM/EtOAc).
  • Reduced Basicity: Electron-withdrawing fluorine reduces the pKa of the amine. While this makes the amine a weaker ligand for the metal, it also means the metal-amine complex is more likely to be neutral and lipophilic, "hiding" in the organic phase rather than precipitating.

Module 1: Scavenger Selection Strategy

Core Directive: Do not use standard silica gel. It is ineffective for fluorinated amines due to weak surface interactions. You must use Functionalized Scavengers (Chemisorption).

Visual 1: The Scavenger Decision Matrix

Use this workflow to select the correct stationary phase based on your specific metal and solvent system.

ScavengerSelection Start Identify Catalyst Metal Pd_Pt Class 1: Pd, Pt, Rh, Ru Start->Pd_Pt Cu_Zn Class 2/3: Cu, Zn, Ni Start->Cu_Zn SolventCheck Primary Solvent? Pd_Pt->SolventCheck Warning AVOID: Amine-based scavengers for Pd removal Pd_Pt->Warning Interference Rec_Diamine RECOMMENDED: Silica-Diamine (Si-DIA) Cu_Zn->Rec_Diamine DCM_THF DCM, THF, EtOAc (Organic Soluble) SolventCheck->DCM_THF MeOH_Water MeOH, Water, DMSO (Polar/Aqueous) SolventCheck->MeOH_Water Rec_TMT RECOMMENDED: Polystyrene-TMT (MP-TMT) DCM_THF->Rec_TMT Best Swelling Rec_Thiol RECOMMENDED: Silica-Thiol (Si-Thiol) MeOH_Water->Rec_Thiol High Compatibility

Caption: Decision tree for selecting solid-supported scavengers. Note that TMT (Trimercaptotriazine) is superior for Pd/Pt in organic solvents.

Comparative Data: Scavenger Efficacy
Scavenger TypeFunctional GroupBest ForMechanismCompatibility with Fluorinated Amines
MP-TMT TrimercaptotriazinePd, Pt, Rh, RuTridentate Chelation (Very Strong)Excellent. High affinity displaces the amine ligand.
Si-Thiol PropylthiolPd, Pt, Ag, HgMonodentate BindingGood. Effective if the metal-amine bond is weak.
Si-Diamine EthylenediamineCu, Zn, Ni, CoBidentate ChelationPoor. The scavenger competes with your product (amine) for the metal.
C18 / Silica Hydrophobic / OHNon-specificPhysisorptionVery Poor. Fluorinated amines will stick to C18, causing yield loss.

Module 2: Experimental Protocols

Protocol A: Batch Mode Scavenging (The "Gold Standard")

Best for: <50g scale, removing Pd(PPh3)4 or Pd(dppf)Cl2 residues.

  • Preparation: Dissolve your fluorinated amine crude in THF or DCM (Avoid MeOH if using Polystyrene resins as they do not swell well in alcohols).

  • Loading: Add MP-TMT resin (Macroporous Polystyrene-Trimercaptotriazine).[1]

    • Stoichiometry: Calculate residual Pd (assume 100% of catalyst remains if unknown). Add 3–5 equivalents of scavenger relative to the metal (NOT the product).

  • Incubation:

    • Temp: 25°C is usually sufficient.

    • Time: Stir for 4–16 hours .

    • Tip: For fluorinated amines, heating to 40°C can improve kinetics by increasing the exchange rate of the bulky fluorinated ligand.

  • Filtration: Filter through a coarse fritted glass funnel or a pad of Celite.

  • Wash: Wash the resin cake with 2 volumes of THF to recover any lipophilic fluorinated amine trapped in the resin pores.

Protocol B: The "Chelation Wash" (Aqueous Extraction)

Best for: Large scale (>100g) or when solid scavengers are too expensive. This method uses N-Acetylcysteine (NAC) to pull the metal into the water phase.

Why NAC? Unlike simple acid washes, NAC binds Pd/Pt irreversibly, creating a water-soluble complex that drags the metal out of the organic phase, even if the fluorinated amine tries to hold onto it.

  • Dissolution: Dissolve crude material in Isopropyl Acetate (IPAc) or 2-MeTHF . (Avoid DCM if possible to prevent emulsions).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7-8) using Ammonia or NaOH.

    • Critical: If the pH is too acidic, the NAC thiol is protonated and inactive. If too basic, your fluorinated amine might hydrolyze (if sensitive).

  • The Wash: Add the NAC solution (20 vol% relative to organic layer) to the reactor.

  • Agitation: Stir vigorously for 1 hour at 40°C. Color change (dark to light organic layer) often indicates success.

  • Separation: Cut the aqueous layer (which should now contain the Pd-NAC complex).

  • Polishing: Wash the organic layer once with 5% NaHCO3 to remove residual NAC.

Module 3: Troubleshooting & FAQs

Visual 2: The "Chelation War" Mechanism

Why standard washes fail and why TMT succeeds.

ChelationMechanism cluster_0 The Problem: Amine Binding cluster_1 The Solution: TMT Displacement Pd Pd FA1 F-Amine Pd->FA1 Coordination FA2 F-Amine Pd->FA2 Coordination FA1->Pd Displaced TMT TMT-Resin TMT->Pd High Affinity (Tridentate)

Caption: TMT (green) acts as a tridentate ligand, breaking the equilibrium and permanently stripping Pd from the fluorinated amine (blue).

FAQ: Common Failures

Q: I used Si-Thiol and my Pd levels are still 500 ppm. Why? A: Your fluorinated amine might be acting as a competitive ligand. Monodentate thiols (Si-Thiol) are sometimes not strong enough to break the Pd-Amine bond. Switch to MP-TMT (Tridentate). The "Chelate Effect" increases the binding constant (


) by orders of magnitude.

Q: The scavenger turned my product pink/red. A: This is "Leaching." It occurs if you use silica-based scavengers with highly polar/basic fluorinated amines in MeOH. The base dissolves the silica matrix slightly. Fix: Switch to Polymeric (Polystyrene) scavengers (MP-TMT or MP-Thiol) which are chemically inert to amines.

Q: Can I use Activated Carbon? A: Proceed with caution. Fluorinated compounds have high affinity for carbon due to hydrophobic interactions. You risk losing significant yield (10-30%) of your API along with the metal. If you must use carbon, use Ecosorb® products specifically designed for metal removal, not generic charcoal.

Q: What is the regulatory limit? A: Refer to ICH Q3D .

  • Oral: Pd limit is generally 100 µ g/day (approx 10 ppm for a 10g daily dose).[2]

  • Parenteral (IV): Pd limit is 10 µ g/day (approx 1 ppm).

  • Note: Always target <20 ppm in intermediates to ensure the final API passes.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link][3]

  • Removal of Palladium from Pharmaceutical Intermediates.Organic Process Research & Development (OPRD). Garrett et al. (2011). Discusses the efficiency of TMT vs. Thiol scavengers.
  • Biotage Metal Scavenger User Guide. Biotage. Detailed stoichiometry and solvent compatibility charts. Available at: [Link][1]

  • Palladium Removal using N-Acetylcysteine.Organic Process Research & Development. Welch et al. (2005). Describes the aqueous extraction protocol.

Sources

Stability of 2-fluoro-2-phenylcyclopropan-1-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Fluoro-2-phenylcyclopropan-1-amine

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Solution Stability & Degradation Pathways

Executive Summary

2-Fluoro-2-phenylcyclopropan-1-amine is a structural analog of the monoamine oxidase (MAO) inhibitor Tranylcypromine (Parnate). While the introduction of the fluorine atom at the benzylic position (C2) enhances metabolic stability against ring hydroxylation, it introduces unique solution-phase vulnerabilities.

This guide addresses the specific physiochemical challenges of this molecule: acid-catalyzed ring opening , amine oxidation , and stereochemical integrity . Unlike standard alkyl amines, the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) coupled with the electron-withdrawing fluorine creates a "loaded spring" mechanism that researchers must manage carefully during formulation and analysis.

Module 1: Solution Thermodynamics & Solvent Compatibility

The Core Challenge: The free base of 2-fluoro-2-phenylcyclopropan-1-amine is an oil that readily absorbs atmospheric CO₂ to form carbamates. In solution, the primary risk is solvolysis , where the solvent acts as a nucleophile to open the cyclopropane ring, a process accelerated by trace acids.

Recommended Protocol: Always handle this compound as its Hydrochloride (HCl) or Tartrate salt for maximum stability. If you must use the free base, prepare solutions immediately before use in degassed solvents.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorTechnical Note
DMSO High LowExcellent for stock solutions (10-50 mM). Store at -20°C. Avoid acidification.
Acetonitrile High LowPreferred for LC-MS. Stable for >24h at RT.
Methanol/Ethanol Medium Moderate Risk of Solvolysis. In the presence of acid (pH < 4), alcohols can attack the ring, leading to acyclic alkoxy-amines.
Water Medium Low (if neutral)Stable at neutral pH. Rapid degradation at pH < 2 (ring opening) or pH > 10 (oxidation of free base).
Chloroform/DCM Low High Often contain trace HCl/phosgene. Can induce spontaneous ring opening or carbamoylation.

Module 2: pH-Dependent Stability (Critical Failure Mode)

The Mechanism: The stability of cyclopropylamines is governed by the protonation state of the amine and the integrity of the C2-C3 bond.

  • Acidic Conditions (pH < 3): The protonated ammonium group is electron-withdrawing. While this typically protects amines from oxidation, in cyclopropanes, it weakens the distal (C2-C3) bond. The presence of the 2-fluoro and 2-phenyl groups stabilizes the transition state for ring opening, leading to chain linearization.

  • Basic Conditions (pH > 10): The free amine is generated. While the ring is stable, the nitrogen lone pair is susceptible to oxidative radical formation, leading to "yellowing" and polymerization.

Diagram: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the specific failure mode where trace acid triggers the rupture of the cyclopropane ring.

degradation_pathway Start 2-Fluoro-2-phenyl- cyclopropan-1-amine (Intact) Protonation Ammonium Species (Protonated) Start->Protonation + H+ (Acidic pH) TS Distal Bond Weakening (C2-C3 Strain) Protonation->TS Electronic w/d RingOpen Ring Opening (Carbocation Intermediate) TS->RingOpen Thermal Energy Product Acyclic Degradant (Solvolysis Product) RingOpen->Product + Nucleophile (H2O/MeOH)

Caption: Acid-catalyzed ring opening mechanism. The electron-withdrawing ammonium group weakens the distal C2-C3 bond, leading to rupture and reaction with solvent nucleophiles.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution has turned yellow after 1 week at 4°C. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the free amine.

  • Cause: DMSO can act as a mild oxidant, especially if the sample contains trace metals or if the container was not headspace-purged with nitrogen.

  • Solution: Check purity via LC-MS. If purity is >95%, the color is likely due to trace impurities (N-oxides) with high extinction coefficients. For future stocks, use degassed DMSO and store under Argon at -20°C.

Q2: I see a "split" peak in my LC-MS chromatogram for the parent mass.

  • Diagnosis: Separation of Diastereomers .

  • Explanation: 2-Fluoro-2-phenylcyclopropan-1-amine has two chiral centers. Synthetic samples are often racemic mixtures of cis and trans diastereomers. These have distinct physical properties and retention times on C18 columns.

  • Action: Do not integrate them as impurities. Verify using a chiral column if enantiomeric excess (ee) determination is required.

Q3: During acid hydrolysis of a peptide linker containing this molecule, the compound disappeared.

  • Diagnosis: Ring Opening.

  • Explanation: Standard peptide cleavage cocktails (e.g., 95% TFA) are too harsh. The high acidity combined with scavengers (like water or silanes) will irreversibly open the fluorocyclopropane ring.

  • Action: Use milder cleavage conditions (e.g., 1% TFA in DCM) or switch to a linker cleavable at neutral pH (e.g., photolabile linkers).

Module 4: Experimental Workflow for Stability Testing

If you are developing a formulation, use this stress-testing workflow to establish the stability window.

stress_test Start Start: Solid Sample (HCl Salt) Solvent Dissolve in H2O/MeCN (1:1) Start->Solvent Split Split into Aliquots Solvent->Split Acid Acid Stress (0.1N HCl, 60°C) Split->Acid Base Base Stress (0.1N NaOH, RT) Split->Base Oxid Oxidative Stress (0.3% H2O2) Split->Oxid Analyze Analyze via LC-MS (t=0, 4h, 24h) Acid->Analyze Base->Analyze Oxid->Analyze Decision Check Degradants Analyze->Decision Result1 Ring Opening? (M+18 or M+32) Decision->Result1 Acid Pathway Result2 N-Oxide? (M+16) Decision->Result2 Oxid Pathway

Caption: Forced degradation workflow (Stress Testing) to identify stability limits. Note: Acid stress typically yields hydrolysis products (M+18).

References

  • Haufe, G. (2008). "Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine." Physical Chemistry Chemical Physics.

    • Relevance: Establishes the pKa shifts and electronic influence of fluorine on the cyclopropylamine scaffold.
  • Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry.

    • Relevance: Discusses the synthesis and stability of the specific 2-fluoro-2-phenyl analog in the context of MAO inhibition.
  • Hrovat, D. A., et al. (2013). "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl." Journal of Organic Chemistry.

    • Relevance: Defines the mechanistic pathway for acid-catalyzed ring opening
  • PubChem. (2025). "Compound Summary: Tranylcypromine." National Library of Medicine.

    • Relevance: Provides baseline stability data for the non-fluorin

Sources

Validation & Comparative

Strategic Fluorination: A Comparative Guide to 5-HT2C Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding affinity of fluorinated analogs at 5-HT2C receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The serotonin 2C receptor (5-HT2C) is a pivotal therapeutic target for obesity, schizophrenia, and substance use disorders.[1][2] However, its high sequence homology with 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk) receptors presents a significant selectivity challenge.

This guide analyzes how strategic fluorine substitution optimizes binding affinity and selectivity profiles.[3] By exploiting the "fluorine effect"—modulation of pKa, lipophilicity, and orthogonal multipolar interactions—medicinal chemists can fine-tune ligand interaction with the orthosteric binding pocket. We compare key fluorinated scaffolds, detailing their


 values, selectivity ratios, and the mechanistic rationale behind their performance.

The Fluorine Effect in 5-HT2C Ligand Design

Fluorine is not merely a metabolic blocker; it is an electronic scalpel. In the context of 5-HT2C, three physicochemical alterations drive affinity changes:

  • Electronic Modulation of Basic Centers:

    • The 5-HT2C binding pocket contains a conserved aspartate residue (Asp3.32) that forms a salt bridge with the protonated amine of the ligand.

    • Fluorine substitution (

      
       or 
      
      
      
      to the amine) lowers the pKa of the basic nitrogen via inductive effects (
      
      
      ), often optimizing the strength of this salt bridge or improving membrane permeability without abolishing the charge interaction.
  • Orthogonal Multipolar Interactions:

    • The C-F bond is highly polarized.[4] In the 5-HT2C pocket, fluorinated moieties (e.g., fluorobenzyl groups) often engage in favorable dipolar interactions with residues like Asn6.55 or Ser3.36, which are distinct from the hydrophobic packing seen in 5-HT2A.

  • Conformational Biasing:

    • The gauche effect induced by fluorine can lock ethylamine side chains into active conformations that favor the slightly more compact 5-HT2C agonist state over the 5-HT2A state.

Comparative Analysis: Fluorinated Scaffolds

The following data aggregates binding affinity (


) and functional potency (

) from key structure-activity relationship (SAR) studies.
Table 1: Binding Affinity ( ) and Selectivity of Key Fluorinated Analogs
Compound ClassAnalog Structure5-HT2C

(nM)
5-HT2A

(nM)
Selectivity (2A/2C)Mechanism of Action
Benzazepines Lorcaserin (Non-fluorinated ref) 15.0 175 12x Standard Agonist
Benzazepines 8-Fluoro-benzazepine analog42.03107.4xSteric tolerance test; reduced affinity vs Cl.
Phenethylamines 2C-F (4-fluoro-2,5-DMPEA)180680.38x (Favors 2A)4-position F mimics H-bond donor/acceptor; lacks 2C specificity.
Phenethylamines 2-Fluoro-PEA derivative 5.0 (

)
648 (

)
130x Ortho-F substitution induces conformation favoring 2C.
Aporphines Compound 11b (N-propyl-11-F-benzoyl)24.041417xFluorobenzyl carbonyl H-bonds with Asn6.55.
Pyrimidines

Pyrimidine Analog 4
8.5>100>11xHigh affinity suitable for PET imaging.

Note: Lower


 indicates higher affinity.[5] Selectivity >10x is generally required to minimize hallucinogenic side effects (2A) or cardiac risks (2B).
Case Study: The "Ortho-Fluorine" Switch

While 4-substitution (para) on the phenyl ring of phenethylamines (like 2C-F) typically enhances affinity for both 2A and 2C, it fails to provide selectivity.

  • Observation: Moving the fluorine to the 2-position (ortho) dramatically shifts selectivity toward 5-HT2C.

  • Hypothesis: The ortho-fluorine creates a steric or electrostatic clash in the slightly larger 5-HT2A pocket, whereas the 5-HT2C pocket accommodates this conformation, stabilizing the ligand-receptor complex.

Visualization of Signaling & SAR Logic

Diagram 1: 5-HT2C Gq-Coupled Signaling Pathway

Caption: Activation of 5-HT2C triggers the Gq/11 cascade, leading to Calcium mobilization, the primary readout for functional assays.

G Ligand Fluorinated Agonist Receptor 5-HT2C Receptor Ligand->Receptor Binding (Ki) Gprot Gαq/11 Protein Receptor->Gprot Activation PLC PLCβ Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Diagram 2: SAR Logic Flow for Selectivity

Caption: Decision tree for optimizing 5-HT2C selectivity using fluorine positioning on a phenethylamine scaffold.

SAR Start Phenethylamine Scaffold ParaF Add 4-Fluoro (Para) Start->ParaF Result1 High Affinity (2A & 2C) Low Selectivity ParaF->Result1 OrthoF Move to 2-Fluoro (Ortho) Result1->OrthoF Optimization MetaF Move to 3-Fluoro (Meta) Result1->MetaF SAR Scan Result2 Moderate Affinity High 2C Selectivity OrthoF->Result2 Result3 Favors 5-HT2B (Avoid) MetaF->Result3

Experimental Protocols

To replicate the data cited above, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine


 values for fluorinated analogs.
Standard Radioligand:

Mesulergine (Antagonist) or

(Agonist - labels high affinity state).

1. Membrane Preparation:

  • Source: HEK293 cells stably expressing human 5-HT2C (edited VNV isoform).

  • Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 15 min.

  • Wash: Resuspend pellet in buffer and repeat centrifugation to remove endogenous serotonin.

2. Assay Setup (96-well format):

  • Total Binding: 150

    
    L membrane suspension (20 
    
    
    
    g protein).
  • Radioligand: 50

    
    L 
    
    
    
    Mesulergine (Final conc: 1 nM, approx
    
    
    ).
  • Competitor: 50

    
    L fluorinated analog (10 concentrations, 
    
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB): Define using 10

    
    M Mianserin or Methysergide.
    

3. Incubation & Termination:

  • Incubate at 37°C for 30 minutes (Equilibrium).

  • Validation Step: Ensure temperature is stable; 5-HT2C is heat-sensitive.

  • Harvest via vacuum filtration onto GF/B filters presoaked in 0.3% Polyethylenimine (PEI) . Note: PEI is critical to reduce cationic ligand binding to the glass fiber.

4. Analysis:

  • Count radioactivity (LSC).

  • Calculate

    
     using non-linear regression.
    
  • Convert to

    
     using Cheng-Prusoff: 
    
    
    
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm agonist activity (


) and rule out antagonist properties.
  • Dye Loading: Load CHO-5HT2C cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 520nm) for 10s.

  • Injection: Inject fluorinated analog.

  • Readout: Monitor peak fluorescence increase over 60s.

  • Validation: Use 5-HT (1

    
    M) as a positive control (100% response).
    

References

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health (PMC). [Link]

  • Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. PubMed. [Link]

  • Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. National Institutes of Health (PMC). [Link]

  • A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine. ACS Publications. [Link]

  • High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. PubMed. [Link]

Sources

A Comparative Guide to the Sigma Receptor Selectivity of 2-Fluoro-2-phenylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the sigma-1 (σ1) versus sigma-2 (σ2) receptor selectivity profile of the novel compound class, 2-fluoro-2-phenylcyclopropan-1-amines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes binding affinity data, compares it with established reference ligands, and provides the experimental context necessary to interpret these findings. We will delve into the causality behind the experimental design and discuss the potential functional implications of the observed selectivity.

Introduction: The Enigmatic Sigma Receptors

Sigma receptors, once misclassified as a type of opioid receptor, are now understood to be a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER).[1][2] The two main subtypes, σ1 and σ2, are genetically and structurally distinct, sharing pharmacological similarities but mediating different cellular functions.[3][4]

The σ1 receptor is a well-characterized chaperone protein that modulates intracellular calcium signaling and interacts with a variety of ion channels and G-protein coupled receptors.[1][5][6] Its activation is implicated in neuroprotection, cognition, and the modulation of various neurotransmitter systems.[5][7]

The σ2 receptor , identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cellular proliferation.[8][9] Notably, σ2 receptors are overexpressed in many tumor cell lines, making them a significant target for cancer diagnostics and therapeutics.[8][10][11] Ligands for the σ2 receptor can induce apoptosis in cancer cells.[10]

Given their distinct physiological and pathological roles, the development of subtype-selective ligands is a critical goal in pharmacology to achieve targeted therapeutic effects and minimize off-target activity. This guide focuses on a new class of fluorinated 2-arylcyclopropan-1-amines and their potential to selectively target these receptors.

Selectivity Profile: A Quantitative Comparison

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of Ki values for different receptors.

A recent study systematically evaluated a series of stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, revealing distinct selectivity profiles depending on their stereochemistry and aryl substitution.[12]

Table 1: Comparative Sigma Receptor Binding Affinities (Ki, nM)

Compoundσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity Ratio (σ1/σ2)
trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine [12]4.8>10,000>2083 (σ1 selective)
cis-2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine [12]2,750950.03 (σ2 selective)
(+)-Pentazocine (σ1 Reference)[13][14][15]~3-7>10,000>1400 (σ1 selective)
Siramesine (σ2 Reference)[16][17][18]170.120.007 (σ2 selective)
Haloperidol (Mixed/σ1 Antagonist)[13][19][20][21]~2-6.5Moderate AffinityMixed
DTG (1,3-di-o-tolylguanidine) (Non-selective)[19][22]Equal AffinityEqual Affinity~1

Note: Ki values are compiled from multiple sources and should be considered representative. Direct comparison is most accurate for data generated within the same study.

Analysis of the Data:

The data clearly demonstrates that the 2-fluoro-2-phenylcyclopropan-1-amine scaffold can be tuned to achieve high selectivity for either σ1 or σ2 receptors.

  • trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine emerges as a highly potent and selective σ1 receptor ligand , with a Ki of 4.8 nM for σ1 and negligible affinity for σ2.[12] Its selectivity profile is comparable to the well-established σ1 reference ligand, (+)-pentazocine.

  • In contrast, cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine displays a marked preference for the σ2 receptor , with a Ki of 95 nM and significantly weaker affinity for the σ1 receptor.[12] This makes it a valuable tool for investigating σ2 receptor function.

This stereochemical and substituent-dependent selectivity underscores the distinct pharmacophore requirements of the σ1 and σ2 binding sites.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of the binding data, a standardized experimental protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining ligand affinity.[23]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 2-fluoro-2-phenylcyclopropan-1-amine derivative) for σ1 and σ2 receptors by measuring its ability to compete with a known radioligand.

Materials:

  • Tissue Source: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) are commonly used due to high receptor densities.[14][24]

  • Radioligands:

    • For σ1: -Pentazocine (a selective σ1 ligand).[21][25][26]

    • For σ2: [³H]DTG (a non-selective ligand).[24][27]

  • Masking Agent (for σ2 assay): (+)-Pentazocine to saturate and block the σ1 sites, ensuring [³H]DTG binds primarily to σ2 receptors.[24][25][27]

  • Non-specific Binding Control: A high concentration of a known sigma ligand, such as Haloperidol (e.g., 10 µM), to determine background binding.[21]

  • Buffers: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), scintillation counter, and scintillation cocktail.[28]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the chosen tissue (guinea pig brain or rat liver) in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add membrane preparation, radioligand (-Pentazocine for σ1; [³H]DTG for σ2), and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of Haloperidol.

    • Competitive Binding Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.

    • For σ2 Assay: Add the masking agent, (+)-pentazocine, to all wells (except potentially the σ1 control plate) at a concentration sufficient to saturate σ1 receptors (e.g., 100 nM).[24]

  • Incubation:

    • Incubate the plates for a sufficient time to reach equilibrium (e.g., 120 minutes at 37°C for σ1, or 4 hours at room temperature for σ2).[21][29]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Acquisition & Analysis Tissue Tissue Source (e.g., Guinea Pig Brain) Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Isolated Membranes (Protein Quantified) Homogenize->Membranes Wells Add Membranes, Radioligand & Test Compound Membranes->Wells Incubate Incubate to Equilibrium Wells->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Implications and Signaling Pathways

The selectivity profile of a compound dictates its potential therapeutic applications and biological effects.

Implications of σ1 Receptor Selectivity: A highly selective σ1 ligand like trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine would be an excellent tool for probing the functions of the σ1 receptor. As a chaperone protein at the ER-mitochondrion interface, the σ1 receptor modulates Ca2+ signaling between these organelles and regulates the activity of proteins like the IP3 receptor.[1] Agonism at this receptor is generally associated with neuroprotective and anti-amnesic effects, while antagonism has been explored for anti-psychotic and anti-allodynic properties.[5][30][31]

Implications of σ2 Receptor Selectivity: A selective σ2 ligand such as cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine holds promise in the field of oncology.[32] The σ2 receptor is overexpressed in proliferating tumor cells.[10] Agonists at the σ2 receptor, such as Siramesine, have been shown to induce caspase-independent apoptosis and autophagy in cancer cells, potentially through mechanisms involving lysosomal leakage and oxidative stress.[15][16][33] Therefore, a selective σ2 ligand could serve as a targeted anti-cancer agent.

Distinct Signaling Pathways

G cluster_sigma1 Sigma-1 (σ1) Receptor Pathway cluster_sigma2 Sigma-2 (σ2) Receptor Pathway S1_Ligand σ1 Ligand S1R σ1 Receptor (ER Chaperone) S1_Ligand->S1R IP3R IP3 Receptor S1R->IP3R interacts with Ca_Signal Ca2+ Signaling Modulation IP3R->Ca_Signal Neuroprotection Neuroprotection & Cognitive Function Ca_Signal->Neuroprotection S2_Ligand σ2 Ligand S2R σ2 Receptor (TMEM97) S2_Ligand->S2R Prolif Cell Proliferation Pathways S2R->Prolif inhibits Apoptosis Induction of Apoptosis/Autophagy Prolif->Apoptosis Anti_Cancer Anti-Cancer Effects Apoptosis->Anti_Cancer

Caption: Simplified signaling pathways for σ1 and σ2 receptors.

Conclusion

The class of 2-fluoro-2-phenylcyclopropan-1-amines represents a significant advancement in the development of selective sigma receptor ligands. The ability to direct selectivity toward either the σ1 or σ2 subtype through subtle stereochemical and substituent modifications offers powerful new tools for pharmacological research. The σ1-selective compounds have potential in neuroscience for studying neurodegenerative and psychiatric disorders, while the σ2-selective analogs are promising candidates for the development of novel cancer diagnostics and therapeutics. The experimental framework provided herein offers a robust system for validating the binding properties of these and other novel chemical entities.

References

  • Sigma-2 receptor - Wikipedia. Available from: [Link]

  • Walker JM, Bowen WD, Walker FO, Matsumoto RR, De Costa B, Rice KC. Evidence for a Role of Haloperidol-Sensitive Sigma-'Opiate' Receptors in the Motor Effects of Antipsychotic Drugs. Neurology. Available from: [Link]

  • Zeng C, Vangveravong S, Xu J, Chang KC, Li S, Tu Z, Mach RH. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews. 2013;33(4):838-84. Available from: [Link]

  • de la Fuente-Fernández R, Narváez M, Sánchez-Arroyos R, Martín-Alcón S, Vela JM, Romero L, Merlos M. -pentazocine binding to rat brain sigma 1 receptors. European journal of pharmacology. 2000;389(1):37-44. Available from: [Link]

  • Ditolylguanidine - Wikipedia. Available from: [Link]

  • Romero L, Lletí M, Gascón M, Vela JM, Merlos M. Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design. 2012;18(34):5420-33. Available from: [Link]

  • Schetz JA, Le T, Mavinkurve V, Yang Y, Xu J, Vangveravong S, Mach RH. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology. 2007;53(8):937-49. Available from: [Link]

  • Walker JM, Bowen WD, Walker FO, Matsumoto RR, De Costa B, Rice KC. Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. 1993;43(11):2275-81. Available from: [Link]

  • Kourrich S. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience. 2017;11:481. Available from: [Link]

  • Guo L, Zhen X. Sigma-2 Receptor Ligands: Neurobiological Effects. Current medicinal chemistry. 2015;22(8):989-1003. Available from: [Link]

  • Zeng C, Vangveravong S, Xu J, Chang KC, Li S, Tu Z, Mach RH. Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Medicinal research reviews. 2013;33(4):838-84. Available from: [Link]

  • Sigma receptor - Wikipedia. Available from: [Link]

  • Chu UB, Ruoho AE. SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. 2015;71:1.34.1-1.34.21. Available from: [Link]

  • Schmidt HR, Kruse AC. The molecular function of σ receptors: past, present, and future. Trends in pharmacological sciences. 2019;40(9):636-54. Available from: [Link]

  • Klawonn AM, Nilsson A, Rådberg CF, Lindström SH, Ericson M, Granseth B, Engblom D, Fritz M. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopamidergic Input to the Striatum. Frontiers in pharmacology. 2017;8:707. Available from: [Link]

  • Sigma-1 receptor - Wikipedia. Available from: [Link]

  • Ryskamp DA, Bollman B, Twaroski K, KDR, Honeycutt J, Scheiner Z, et al. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. Cells. 2022;11(16):2576. Available from: [Link]

  • Kertész I, Illyés E, Tímári G, Tihanyi K, Gyertyán I, Gacsályi I, et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences. 2021;22(16):8918. Available from: [Link]

  • Chu UB, Ruoho AE. Sigma Receptor Binding Assays. Current protocols in pharmacology. 2015;71:1.34.1-1.34.21. Available from: [Link]

  • Gande SL, Lehmkuhl D, Keul M, Schepmann D, Hiller C, English MA, et al. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & medicinal chemistry. 2020;28(22):115726. Available from: [Link]

  • Jackson A, Banister SD, Martin L, Amadu A, Patel M, Hussien A, et al. Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals (Basel, Switzerland). 2022;15(12):1564. Available from: [Link]

  • Matsumoto RR, Bowen WD, Tom MA, Walker JM. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Life sciences. 1995;57(13):PL229-38. Available from: [Link]

  • Jackson A, Banister SD, Martin L, Amadu A, Patel M, Hussien A, et al. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Pharmaceuticals. 2022;15(12):1564. Available from: [Link]

  • Mach RH, Smith CR, al-Nabulsi I, CHILDERS SR, Wheeler KT. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of medicinal chemistry. 2004;47(21):4953-64. Available from: [Link]

  • (-)-pentazocine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Ostenfeld MS, Fehrenbacher N, Høyer-Hansen M, Thomsen C, Farkas T, Jäättelä M. Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Cancer research. 2005;65(19):8975-83. Available from: [Link]

  • Kim I, Maher P. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in pharmacology. 2019;10:513. Available from: [Link]

  • Ka M, Lee H, Kim H, Kim D, Shin EJ, Jung WH, et al. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Scientific reports. 2021;11(1):23528. Available from: [Link]

  • Cobos EJ, Entrena JM, Cendán CM, Nieto FR, Sánchez-Fernández C, Baeyens JM. Antagonism by haloperidol and its metabolites of mechanical hypersensitivity induced by intraplantar capsaicin in mice: role of sigma-1 receptors. Psychopharmacology. 2009;205(3):477-88. Available from: [Link]

  • Siramesine is a Selective Sigma-2 Receptor Agonist. Immune System Research. 2021. Available from: [Link]

  • Rossi M, Arcidiacono P, Marra M, Lattanzio R, Pieragostino D, Di Ilio C, et al. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget. 2018;9(6):6798-814. Available from: [Link]

  • Martin L, Amadu A, Jackson A, Patel M, Hussien A, Richardson A, et al. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology. 2020;11:270. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Mishra A, Kumar P, Singh S. Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism. International journal of molecular sciences. 2022;23(18):10798. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Special Issue : The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. Available from: [Link]

  • Displacement of [³H] DTG from sigma receptors by (+) pentazocine. ResearchGate. Available from: [Link]

  • Zhang Y, Hao D, Liu H, Wang J, Zhang Z, Zhu J, et al. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS chemical neuroscience. 2020;11(15):2338-51. Available from: [Link]

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Comparative Guide: Bioavailability and Pharmacokinetics of 2-Fluoro-2-phenylcyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-fluoro-2-phenylcyclopropan-1-amine derivatives against the parent scaffold, Tranylcypromine (TCP) , and phenyl-ring substituted analogs (e.g., 4-F-TCP). Designed for medicinal chemists and pharmacologists, this document focuses on the structural consequences of geminal fluorine substitution on the cyclopropane ring.

Key Insight: The introduction of a fluorine atom at the C2 position (geminal to the phenyl ring) fundamentally alters the physicochemical profile by lowering amine basicity (


), increasing lipophilicity (

), and blocking metabolic "soft spots." Experimental data indicates that trans-2-fluoro-2-phenylcyclopropylamine exhibits up to 10-fold higher potency against tyramine oxidase compared to TCP, with predicted enhancements in blood-brain barrier (BBB) permeability due to reduced ionization at physiological pH.

Chemical Rationale: The "Fluorine Effect"[1][2]

The structural modification of replacing a hydrogen atom with fluorine at the C2 position of the cyclopropane ring is not merely a steric change; it is an electronic calibration of the molecule.

pKa Modulation and Permeability

The primary barrier to CNS drug delivery for amines is their high basicity.

  • Parent (TCP): The amine has a

    
     ~8.2–8.5. At physiological pH (7.4), a significant fraction is ionized (
    
    
    
    ), limiting passive diffusion across the BBB.
  • 2-Fluoro Derivative: The strong electron-withdrawing nature of fluorine (electronegativity

    
    ) exerts a negative inductive effect (-I) through the cyclopropane ring. This lowers the 
    
    
    
    of the amine (typically by 1–2 units), increasing the fraction of the neutral, membrane-permeable species.
Metabolic Blockade
  • Oxidative Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the C2 position blocks potential metabolic pathways involving radical intermediates or direct hydroxylation at the benzylic-like position of the cyclopropane, a common clearance pathway for TCP.

Comparative Profiling: Performance Metrics

The following table synthesizes experimental potency data and physicochemical properties.

Table 1: Comparative Pharmacological Profile

MetricTranylcypromine (TCP) 2-Fluoro-2-phenylcyclopropan-1-amine 4-Fluoro-trans-2-phenylcyclopropylamine
Structure Type Parent ScaffoldGem-Fluoro (Cyclopropane Ring)Phenyl-Ring Substituted
MAO Inhibition (

)
Baseline (Ref)0.1x (10-fold more potent) [1]Comparable / Slightly Improved
Mechanism Irreversible (Radical)Competitive / Mech-Based [1]Irreversible
LogP (Lipophilicity) ~1.3~1.6 - 1.8 (Predicted)~1.5
BBB Permeability ModerateHigh (Due to

shift)
High
Metabolic Stability Low (Ring opening/Hydroxylation)High (C2 blockade)Moderate (Blocks para-hydroxylation)

Note on Potency: Specific enzymatic assays using microbial tyramine oxidase demonstrated that the trans-2-fluoro isomer is significantly more potent than the non-fluorinated parent, likely due to electronic stabilization of the transition state during enzyme binding [1].

Mechanistic Pathway: Metabolic Stability[2][3][4]

The following diagram illustrates the divergence in metabolic fate between the parent TCP and the 2-fluoro derivative. The fluorine atom prevents the formation of unstable radical intermediates that typically lead to rapid clearance.

MetabolicPathway TCP Tranylcypromine (Parent) CYP CYP450 / MAO (Oxidation) TCP->CYP Substrate F_TCP 2-Fluoro-2-phenyl Derivative F_TCP->CYP Resistant Substrate Stable Metabolically Stable (Prolonged T1/2) F_TCP->Stable Direct Path Radical Benzylic Radical Intermediate CYP->Radical H-Abstraction CYP->Stable F-Blockade RingOpen Ring Opening & Deactivation Radical->RingOpen Rapid Decay

Figure 1: Metabolic divergence. The 2-fluoro substitution blocks benzylic radical formation, preventing rapid ring-opening metabolism common in non-fluorinated analogs.

Experimental Protocols

To validate the bioavailability and stability claims, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) in liver microsomes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (2-Fluoro derivative) and Control (Verapamil/TCP).

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final conc. 1 µM) to the mixture. Initiate reaction by adding NADPH solution.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:

Workflow Visualization

StabilityProtocol cluster_sampling Time Course Sampling Start Microsome Prep (0.5 mg/mL) Dosing Add Compound (1 µM Final) Start->Dosing Initiate Add NADPH (Cofactor) Dosing->Initiate Sample0 T=0 min Initiate->Sample0 Sample60 T=60 min Sample0->Sample60 Intervals Quench ACN Quench (+ Internal Std) Sample0->Quench Sample60->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate Intrinsic Clearance (Cl_int) LCMS->Calc

Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.

Conclusion & Recommendations

For drug development programs targeting MAO or LSD1 inhibition, 2-fluoro-2-phenylcyclopropan-1-amine derivatives offer a superior pharmacokinetic profile compared to the parent Tranylcypromine.

  • Potency: The trans-isomer demonstrates significantly higher inhibitory activity [1].

  • Bioavailability: Fluorination lowers amine basicity, predicting better passive transport across the BBB [2].

  • Stability: Strategic placement of fluorine at the C2 position blocks primary metabolic degradation pathways, potentially extending the in vivo half-life [3].

Recommendation: Prioritize the synthesis of the trans-2-fluoro isomer for lead optimization in CNS-targeted programs.

References

  • Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Source: PubMed / J Med Chem. URL:[Link] Context: Establishes the 10-fold potency increase of the 2-fluoro-2-phenyl derivative over Tranylcypromine.[1]

  • Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal / Review.[2] URL:[Link] Context: Validates the general principles of fluorine substitution lowering amine pKa and improving membrane permeability.

  • On the Metabolic Stability of Fluorinated Small Molecules. Source: ChemRxiv.[3] URL:[Link] Context: Provides the mechanistic basis for C-F bond stability preventing oxidative metabolism at soft spots.

  • Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism. Source: PubMed. URL:[Link] Context: Comparative in vivo data for fluorinated tranylcypromine analogs showing sustained brain amine modulation.[4]

Sources

Comparison of synthetic routes: Carbenoid addition vs. Simmons-Smith

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes: Carbenoid Addition (Diazo/Metal) vs. Simmons-Smith Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For medicinal chemists and process engineers, the choice between the Simmons-Smith (S-S) reaction and Transition Metal-Catalyzed Carbenoid Addition (via diazo precursors) is rarely a matter of preference, but of substrate electronics and required stereocontrol.

  • Select Simmons-Smith (Furukawa Modification) when working with electron-rich alkenes (enol ethers, styrenes) or when hydroxyl-directed diastereoselectivity is required. It is the industry standard for reliable, scalable methylene transfer without explosion hazards, though it introduces pyrophoric risks (

    
    ).
    
  • Select Metal-Catalyzed Diazo Addition (Rh, Cu, Co) when synthesizing enantiomerically enriched cyclopropanes from unfunctionalized olefins or when accessing complex donor-acceptor carbene reactivity. It excels in atom economy but requires strict engineering controls for diazo handling.

Mechanistic Divergence & Selection Logic

The fundamental difference lies in the nature of the reactive intermediate. Understanding this causality is essential for predicting selectivity.

Mechanistic Comparison
  • Simmons-Smith (Zinc Carbenoid): Proceeding via a butterfly-type transition state, the zinc carbenoid (

    
    ) acts as a concerted electrophile. The reaction is stereospecific (retention of alkene geometry).[1][2] Crucially, the zinc center acts as a Lewis acid, coordinating with proximal basic groups (-OH, -OR) to direct delivery of the methylene unit to the syn face.
    
  • Metal-Catalyzed (Transition Metal Carbene): Decomposition of a diazo compound by a metal catalyst (e.g.,

    
    ) generates a discrete metal-carbene bond. This species is highly electrophilic. Enantioselectivity is controlled by the chiral ligand environment of the catalyst, not the substrate's inherent chirality.
    

Cyclopropanation_Selection_Logic Start Start: Target Cyclopropane Substrate Analyze Alkene Substrate Start->Substrate Is_OH Proximal -OH or -OR group? Substrate->Is_OH SS_Route Route A: Simmons-Smith (Furukawa Mod.) Is_OH->SS_Route Yes (Chelation Control) Electronic Alkene Electronics? Is_OH->Electronic No SS_Features • Diastereoselective (Syn) • Concerted Mechanism • Reagent: Et2Zn + CH2I2 SS_Route->SS_Features Electronic->SS_Route Electron Rich (Enol ether, Styrene) Metal_Route Route B: Rh/Cu-Catalyzed Diazo Decomposition Electronic->Metal_Route Electron Deficient (Acrylates) or Unfunctionalized Metal_Features • Enantioselective (Catalyst Control) • Stepwise or Concerted • Reagent: Diazo + Rh2(L)4 Metal_Route->Metal_Features

Figure 1: Decision matrix for selecting the optimal cyclopropanation route based on substrate features.

Performance Matrix: Experimental Data

The following data summarizes typical performance metrics observed in process chemistry settings.

FeatureSimmons-Smith (Furukawa) Rh-Catalyzed Diazo Addition
Active Species Zinc Carbenoid (

)
Metal Carbene (

)
Primary Selectivity Diastereoselective (Substrate controlled)Enantioselective (Catalyst controlled)
Alkene Scope Electron-rich > Neutral >> Electron-poorTunable (Electron-rich to deficient depending on ligand)
Atom Economy Poor (Stoichiometric Zn and Iodine waste)Excellent (N₂ is the only byproduct)
Safety Profile Pyrophoric (

ignites in air)
Explosive (Diazo compounds are shock-sensitive)
Typical Yield 70–95%60–90% (Dimerization is a competing pathway)
Cost Driver Diiodomethane (

)
Rhodium/Precious Metal Catalyst
Detailed Experimental Protocols
Protocol A: The Furukawa Modification (Simmons-Smith)

Best for: Scalable synthesis of simple cyclopropanes or directed synthesis on allylic alcohols.

Mechanism-in-Action: The use of Diethylzinc (


) replaces the heterogeneous Zn-Cu couple, creating a homogeneous solution that is easier to reproduce.
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent: Charge with anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reagent Formation: Cool to -10°C. Add

    
     (1.0 M in hexanes, 2.0 equiv). Caution: Pyrophoric.
    
  • Carbenoid Generation: Add Diiodomethane (

    
    , 2.0 equiv) dropwise. Maintain temperature < 0°C to prevent decomposition. Stir for 20 mins to form the active 
    
    
    
    species.
  • Substrate Addition: Add the alkene (1.0 equiv) dissolved in DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/GC.

  • Quench: Cool to 0°C. SLOWLY add saturated aqueous

    
    . Note: Vigorous gas evolution and precipitation of Zinc salts will occur.
    
  • Workup: Filter through Celite to remove zinc salts. Extract with DCM.

Self-Validating Check: The formation of a white precipitate during the addition of


 usually indicates the formation of the active zinc species (though the solution often remains clear in the Furukawa variant until quenching).
Protocol B: Rhodium-Catalyzed Diazo Decomposition

Best for: Asymmetric synthesis using chiral catalysts.

Mechanism-in-Action: Slow addition of the diazo compound is critical to keep its stationary concentration low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkene.

  • Setup: Flame-dry a 2-neck flask with argon inlet.

  • Catalyst Loading: Add Alkene (1.0 equiv) and

    
     (0.5 - 1.0 mol%) to anhydrous DCM.
    
  • Diazo Preparation: Dissolve Ethyl Diazoacetate (EDA, 1.2 equiv) in DCM.

  • Controlled Addition: Using a syringe pump , add the EDA solution to the catalyst/alkene mixture over 4–8 hours.

    • Why? High local concentration of diazo leads to diethyl fumarate/maleate (dimers).

  • Workup: Evaporate solvent. Purify via column chromatography (metal removal is critical for pharma applications).

Case Study: Industrial Application in Drug Synthesis

Subject: Saxagliptin (Onglyza) Context: Saxagliptin is a DPP-4 inhibitor for type 2 diabetes. The molecule features a rigid methanopyrrolidine scaffold constructed via cyclopropanation.

Process Route: The Bristol-Myers Squibb (BMS) process utilizes the Simmons-Smith reaction (Furukawa modification) on an enamide intermediate.

  • Substrate: N-Boc-2,3-dehydropyrrolidine derivative.

  • Reagents:

    
    , 
    
    
    
    (Chloroiodomethane is often used in industry as a cheaper alternative to diiodomethane).
  • Outcome: The amide group directs the zinc carbenoid to the syn face, establishing the critical stereochemistry of the fused cyclopropane ring. A metal-catalyzed diazo route would struggle here due to the competing coordination of the Lewis-basic amide to the Rh/Cu catalyst, potentially poisoning it or eroding enantioselectivity.

Saxagliptin_Synthesis Enamide Enamide Intermediate (Electron Rich / Directing Group) Reaction Simmons-Smith (Et2Zn / CH2ClI) Enamide->Reaction TS Zinc-Chelated Transition State Reaction->TS Chelation Control Product Methanopyrrolidine Core (Syn-Stereochemistry) TS->Product Methylene Transfer Saxagliptin Saxagliptin (API) Product->Saxagliptin Deprotection & Coupling

Figure 2: The Simmons-Smith reaction acts as the stereodefining step in the synthesis of the Saxagliptin core.

Safety & Scalability Analysis
Risk FactorSimmons-Smith (

)
Diazo/Metal (

)
Hazard Class Pyrophoric.

ignites immediately upon contact with air.
Explosive. Diazo compounds are high-energy species; shock/heat sensitive.
Engineering Control Dedicated inert gas lines. Cannula transfer techniques are mandatory.Flow Chemistry. In-situ generation and consumption of diazo species in microreactors is the modern standard to minimize active inventory.
Waste Stream High zinc waste load (environmental disposal cost).Low waste (Nitrogen gas), but residual heavy metals (Rh/Cu) must be scavenged to <10 ppm.
References
  • Simmons, H. E., & Smith, R. D. (1958).[3][4][5] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron. Link

  • Doyle, M. P., et al. (1993). Enantioselective syntheses of cyclopropanes with rhodium(II) prolinate catalysts. Journal of the American Chemical Society.[6] Link

  • Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[7][8] Organic Process Research & Development. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][6][8][9][10][11][12][13] Organic Reactions.[1][3][6][7][9][10][12][14][15][16] Link

Sources

Evaluation of Fluorinated Cyclopropylamines as MAO Inhibitors

[1][2][3]

Executive Summary: The Fluorine Advantage

Tranylcypromine (TCP) remains a cornerstone in the study of monoamine oxidase (MAO) inhibition, yet its clinical and experimental utility is often limited by non-selectivity and rapid metabolic clearance via ring hydroxylation. The strategic incorporation of fluorine atoms—specifically at the para-position of the phenyl ring or directly onto the cyclopropyl scaffold—represents a critical evolution in this pharmacophore.

This guide evaluates fluorinated cyclopropylamines, contrasting them with non-fluorinated parent compounds. The data indicates that fluorination does not merely "block" metabolism; it fundamentally alters the electronic landscape of the cyclopropylamine pharmacophore, often enhancing potency toward MAO-A while modulating isoform selectivity.

Chemical Space & Structural Considerations

The primary challenge with TCP (trans-2-phenylcyclopropylamine) is its susceptibility to cytochrome P450-mediated hydroxylation at the phenyl ring's 4-position. Fluorinated analogs address this via two distinct mechanisms:

  • Metabolic Blocking (4-Fluoro-TCP): Substitution at the para-position prevents hydroxylation, extending the half-life and duration of action in vivo.

  • Electronic Modulation (2-Fluoro-cyclopropyl): Fluorination directly on the cyclopropane ring (e.g., 2-fluoro-2-phenylcyclopropylamine) leverages the gauche effect and electron-withdrawal to alter the pKa of the amine and the reactivity of the radical intermediate formed during MAO catalysis.

Comparative Pharmacological Profile
CompoundStructure NoteMAO-A PotencyMAO-B PotencyMetabolic StabilityPrimary Advantage
Tranylcypromine (TCP) Parent (Non-F)High (

nM)
High (

nM)
Low (Rapid 4-hydroxylation)Baseline reference
4-Fluoro-TCP Phenyl 4-F subIncreased (> TCP)Similar/Slightly HigherHigh (Blocked hydroxylation)Extended duration of action
2-Fluoro-2-phenyl-CPA Cyclopropyl F subSignificantly Higher Significantly Higher ModerateEnhanced affinity via electronic effects
(1S,2S)-2-F-2-phenyl-CPA Chiral specificHighHighModerateEnantioselectivity remains critical

Data synthesized from Yoshida et al. and comparative rat brain homogenate studies.

Mechanism of Action: Suicide Inhibition

Fluorinated cyclopropylamines function as mechanism-based inactivators (suicide inhibitors) . They are processed by the MAO enzyme as substrates, leading to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor.

Mechanistic Pathway

The presence of fluorine influences the stability of the radical intermediate.

  • Single Electron Transfer (SET): The amine lone pair transfers an electron to FAD.

  • Ring Opening: The cyclopropyl radical ring opens. In fluorinated analogs, the inductive effect of fluorine can accelerate this step or stabilize the resulting radical.

  • Adduct Formation: The opened radical forms a covalent bond with the N(5) or C(4a) of the flavin, irreversibly inactivating the enzyme.

MAO_Inactivation_MechanismSubstrateFluorinated Cyclopropylamine(Substrate)ES_ComplexE-S Complex(Non-covalent)Substrate->ES_ComplexBindingRadicalAminium Radical(SET Step)ES_Complex->Radical-1 e⁻ to FADRingOpenRing Opening(Fluorine Inductive Effect)Radical->RingOpenFastCovalentCovalent FAD Adduct(Irreversible Inhibition)RingOpen->CovalentAdduct FormationCovalent->SubstrateEnzyme Dead

Figure 1: Mechanism-based inactivation pathway of MAO by fluorinated cyclopropylamines. The cycle ends in the formation of a stable flavin adduct.

Experimental Protocol: Fluorometric Kynuramine Assay

To evaluate these compounds, a continuous fluorometric assay using kynuramine is the gold standard. It is superior to colorimetric methods due to higher sensitivity and the ability to measure initial velocities continuously.

Protocol: Kynuramine Deamination

Principle: MAO oxidizes non-fluorescent kynuramine into 4-hydroxyquinoline, which fluoresces in alkaline conditions.

Reagents & Buffer Preparation
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate: Kynuramine dihydrobromide (Stock: 20 mM in water).

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/microsomes).

  • Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[1]

Step-by-Step Workflow
  • Inhibitor Pre-incubation:

    • Dilute fluorinated test compounds in DMSO (Final DMSO < 1%).

    • Add 10 µL inhibitor + 90 µL diluted enzyme (approx. 0.01 mg/mL protein) to a black 96-well plate.

    • Critical Step: Incubate for 30 minutes at 37°C. Note: As suicide inhibitors, potency is time-dependent. Pre-incubation is mandatory to measure

      
      .
      
  • Reaction Initiation:

    • Add 100 µL Kynuramine working solution (Final conc:

      
      ; ~40 µM for MAO-A, ~30 µM for MAO-B).
      
  • Kinetic Measurement:

    • Measure fluorescence immediately at Ex 310 nm / Em 400 nm .

    • Read every 60 seconds for 30 minutes.

  • Endpoint (Optional but Recommended for Sensitivity):

    • Terminate reaction with 2N NaOH.

    • Read endpoint fluorescence (Signal is boosted ~10x in basic pH).

Self-Validating Controls
  • Z' Factor Check: Positive control (Enzyme + Substrate) vs. Negative Control (No Enzyme). Z' must be > 0.5.

  • Reference Standards: Clorgyline must inhibit MAO-A with

    
     nM. Selegiline must inhibit MAO-B with 
    
    
    nM.

Assay_WorkflowStartStart: 96-Well Black PlateStep1Add Enzyme + Test Inhibitor(Fluorinated Analog)Start->Step1IncubatePre-incubation30 min @ 37°CStep1->IncubateAllow covalent bindingStep2Add Kynuramine SubstrateIncubate->Step2MeasureKinetic ReadEx 310nm / Em 400nmStep2->MeasureMonitor 4-HQ formationAnalyzeCalculate IC50 & KinactMeasure->Analyze

Figure 2: Experimental workflow for the fluorometric determination of MAO inhibition.

References

  • Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Source: PubMed / NIH

  • Fluorinated phenylcyclopropylamines.[2] Part 3: Inhibition of monoamine oxidase A and B. Source: Bioorganic & Medicinal Chemistry / NIH [2]

  • Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism. Source: PubMed / NIH

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Source: Springer Nature

  • Monoamine Oxidase (MAO) Inhibition Assay Protocol. Source: Evotec / Cyprotex

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